TMBIM6 antagonist-1
描述
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Structure
3D Structure
属性
IUPAC Name |
(E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H,16H2/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPAVQDWGDIBD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TMBIM6: A Multifaceted Regulator of Apoptosis and a Pivotal Player in Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transmembrane Bax Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is an evolutionarily conserved, multi-pass transmembrane protein predominantly localized in the endoplasmic reticulum (ER). Initially identified for its cytoprotective functions, TMBIM6 has emerged as a critical regulator of programmed cell death and a significant contributor to the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the core functions of TMBIM6 in apoptosis and cancer, with a focus on its molecular mechanisms, associated signaling pathways, and its potential as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols for studying TMBIM6, and visual representations of its key signaling cascades to facilitate further research and drug development efforts in this area.
The Dichotomous Role of TMBIM6 in Cell Fate: From Anti-Apoptotic Guardian to Pro-Death Effector
TMBIM6 has a well-established role as an anti-apoptotic protein, protecting cells from a variety of stressors that can trigger programmed cell death. However, recent evidence has unveiled a context-dependent, pro-death function in cancer cells, highlighting its complex and multifaceted nature.
The Anti-Apoptotic Functions of TMBIM6
TMBIM6's primary anti-apoptotic mechanism is intrinsically linked to its localization in the ER and its ability to modulate calcium (Ca²⁺) homeostasis.[1] It functions as a Ca²⁺ channel-like protein that mediates a continuous, low-level leak of Ca²⁺ from the ER lumen into the cytosol.[2] This function is crucial for preventing ER stress, a condition that can initiate the unfolded protein response (UPR) and subsequently, apoptosis.[3][4]
Key anti-apoptotic functions of TMBIM6 include:
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Regulation of ER Calcium Homeostasis: By maintaining lower steady-state Ca²⁺ levels in the ER, TMBIM6 prevents the over-accumulation of Ca²⁺ that can trigger ER stress-induced apoptosis.[1] This is achieved through its pH-dependent Ca²⁺ leak function.[1]
-
Inhibition of the Unfolded Protein Response (UPR): TMBIM6 can suppress the activation of key ER stress sensors, such as IRE1α, thereby mitigating the pro-apoptotic branches of the UPR.[5]
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Interaction with Bcl-2 Family Proteins: TMBIM6 has been shown to interact with anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL, further bolstering the cell's defense against apoptotic stimuli.[6][7] It is important to note that it does not directly interact with pro-apoptotic Bax.[1][7]
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Modulation of Mitochondrial Function: By controlling Ca²⁺ flux from the ER, TMBIM6 influences mitochondrial Ca²⁺ uptake, which in turn affects mitochondrial membrane potential and the generation of reactive oxygen species (ROS), both critical factors in the intrinsic apoptotic pathway.[2]
A Paradigm Shift: The Pro-Death Role of TMBIM6 in Cancer
Intriguingly, recent studies have demonstrated that in the context of cancer, TMBIM6 can be harnessed to induce a non-apoptotic form of programmed cell death known as paraptosis.[8][9] This pro-death function is triggered by TMBIM6 agonists that induce a significant change in the intracellular environment (ICE).[8][9]
The mechanism of TMBIM6-induced paraptosis involves:
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Upregulation of Cytosolic Ca²⁺ and ROS: TMBIM6 agonism in cancer cells leads to a surge in cytosolic Ca²⁺ and ROS levels.[8][9]
-
Activation of Lysosome Biogenesis and ERAD II: This is followed by the activation of lysosome biogenesis and the endoplasmic reticulum-associated degradation (ERAD) II pathway.[8][9]
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Paraptotic Cell Death: The culmination of these events is a rapid induction of paraptosis, a form of cell death characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria, independent of caspase activation.[8][9]
This discovery has positioned TMBIM6 as a promising therapeutic target for cancer, as its activation offers a novel strategy to eliminate cancer cells, potentially bypassing resistance to conventional apoptosis-inducing chemotherapies.[10]
TMBIM6 in the Landscape of Cancer
The expression of TMBIM6 is frequently dysregulated in various human cancers, and its levels often correlate with tumor progression, metastasis, and patient prognosis.
Overexpression and Clinical Significance
High expression of TMBIM6 has been observed in a multitude of cancers, including breast, prostate, lung, and cervical cancer.[2][11] This overexpression is often associated with a more aggressive phenotype, including increased cell proliferation, migration, invasion, and resistance to chemotherapy.[6][11] Consequently, high TMBIM6 expression often correlates with unfavorable patient outcomes and reduced survival rates.[8]
Quantitative Data on TMBIM6 in Cancer
The following tables summarize key quantitative findings from various studies on the role of TMBIM6 in cancer.
Table 1: TMBIM6 Expression and Regulation in Cancer
| Cancer Type | TMBIM6 Expression Change | Regulator | Fold Change | Reference |
| Breast Cancer | Upregulated | - | Significantly higher than normal tissue | [12] |
| Multiple Cancers | Upregulated | PKC activation (PMA) | >2.0-fold increase in mRNA | [9] |
| Multiple Cancers | Upregulated | Sp1 overexpression | Concentration-dependent increase in mRNA | [9] |
Table 2: Functional Effects of TMBIM6 in Cancer Models
| Cancer Model | TMBIM6 Modulation | Effect | Quantitative Measure | Reference |
| Breast and Ovarian Cancer Xenografts | TMBIM6 Agonist | Tumor Regression | >95% reduction in tumor size and volume | [8] |
| Breast Cancer Cells (MDA-MB-231) | TMBIM6 Knockdown | Decreased Proliferation | Significant decrease | [12] |
| Breast Cancer Cells (MDA-MB-231) | TMBIM6 Knockdown | Decreased Migration | Significant decrease | [12] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | miR-302d-3p (targets TMBIM6) | Increased Apoptosis | Significant increase | [13] |
Table 3: TMBIM6 and Patient Survival (TCGA Data)
| Cancer Type | TMBIM6 Expression | Prognosis | p-value | Reference |
| Breast Cancer | High | Unfavorable | <0.001 | [11] |
| Cervical Cancer | High | Associated with survival | - | [2] |
| Lung Cancer | High | Associated with survival | - | [2] |
| Prostate Cancer | High | Associated with survival | - | [2] |
Key Signaling Pathways Involving TMBIM6
TMBIM6 is integrated into several critical signaling pathways that govern cell survival, proliferation, and death.
Transcriptional Regulation of TMBIM6 via PKC and Sp1
The upregulation of TMBIM6 in cancer is, in part, driven by the Protein Kinase C (PKC) and Specificity Protein 1 (Sp1) signaling axis.[9] Activation of PKC leads to the nuclear translocation of the transcription factor Sp1, which then binds to the TMBIM6 promoter, enhancing its transcription.[9]
TMBIM6 and the MAPK/ERK Pathway in Breast Cancer
In breast cancer, TMBIM6 has been shown to promote cell migration and invasion through the activation of the MAPK/ERK signaling pathway.[6] This activation can be mediated by TMBIM6-induced upregulation of miR-181a.[6]
The mTORC2-AKT Axis and TMBIM6-Driven Tumorigenesis
TMBIM6 can promote tumor growth by assembling with and activating the mTORC2 complex at the ER membrane.[2] This leads to the subsequent activation of AKT, a key kinase that promotes cell survival, proliferation, and metabolism.[2]
TMBIM6-Induced Paraptosis in Cancer
The pro-death function of TMBIM6 in cancer cells is mediated by a distinct signaling cascade that leads to paraptosis.[8][9]
Experimental Protocols for Studying TMBIM6
This section provides an overview of key experimental methodologies used to investigate the function of TMBIM6.
Assessment of Apoptosis
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol Outline:
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Fix and permeabilize cells or tissue sections.
-
Incubate with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Visualize and quantify the fluorescent signal using fluorescence microscopy or flow cytometry.
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Caspase Activity Assay
-
Principle: Measures the activity of caspases, the key executioner enzymes of apoptosis.
-
Protocol Outline:
-
Lyse cells to release cellular contents.
-
Incubate the cell lysate with a fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3).
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Cleavage of the substrate by active caspases releases a fluorescent or colored molecule.
-
Measure the signal using a fluorometer or spectrophotometer.
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Analysis of Protein-Protein and Protein-DNA Interactions
Co-Immunoprecipitation (Co-IP)
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Principle: Identifies in vivo protein-protein interactions.
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Protocol Outline:
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Lyse cells under non-denaturing conditions to preserve protein complexes.
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Incubate the cell lysate with an antibody specific to the protein of interest (e.g., TMBIM6).
-
Precipitate the antibody-protein complex using protein A/G-agarose or magnetic beads.
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Wash the beads to remove non-specific binding partners.
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Elute the protein complexes and analyze the interacting proteins by Western blotting using an antibody against the suspected binding partner (e.g., Bcl-2).
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Chromatin Immunoprecipitation (ChIP) Assay
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Principle: Identifies the in vivo binding sites of a transcription factor on DNA.
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Protocol Outline:
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Cross-link proteins to DNA in living cells using formaldehyde.
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Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the transcription factor of interest (e.g., Sp1).
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Reverse the cross-links and purify the immunoprecipitated DNA.
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Analyze the purified DNA by qPCR or sequencing to identify the enriched DNA sequences, which represent the binding sites of the transcription factor.
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Functional Assays
Transwell Migration and Invasion Assay
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Principle: Measures the ability of cells to migrate towards a chemoattractant or invade through an extracellular matrix barrier.
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Protocol Outline:
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Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
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Place the insert in a well containing a chemoattractant (e.g., serum).
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After a defined incubation period, remove non-migrated/invaded cells from the top of the insert.
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Fix, stain, and count the cells that have migrated/invaded to the bottom of the insert.
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Calcium Imaging
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Principle: Measures changes in intracellular calcium concentrations.
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Protocol Outline:
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Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or transfect them with a genetically encoded calcium indicator (e.g., GCaMP).
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Stimulate the cells with an agonist that triggers calcium release.
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Record the changes in fluorescence intensity over time using a fluorescence microscope.
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Analyze the data to quantify the kinetics and amplitude of the calcium signals.
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Future Directions and Therapeutic Implications
The dual functionality of TMBIM6 in cell survival and death presents both challenges and opportunities for cancer therapy. While its anti-apoptotic role suggests that inhibiting TMBIM6 could sensitize cancer cells to chemotherapy, its newly discovered pro-paraptotic function opens up an exciting new avenue for therapeutic intervention.
Future research should focus on:
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Developing potent and specific TMBIM6 agonists: The identification of small molecules that can selectively activate the pro-death function of TMBIM6 in cancer cells is a high priority.
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Elucidating the molecular switch that governs TMBIM6's function: Understanding the precise intracellular cues and conformational changes that dictate whether TMBIM6 promotes survival or induces paraptosis will be crucial for designing effective therapies.
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Investigating the role of TMBIM6 in the tumor microenvironment: Exploring how TMBIM6 expression in both cancer cells and surrounding stromal and immune cells influences tumor progression and response to therapy.
-
Validating TMBIM6 as a prognostic and predictive biomarker: Further clinical studies are needed to establish the utility of TMBIM6 expression as a reliable biomarker for patient stratification and treatment selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Transmembrane BAX inhibitor motif containing 6 suppresses presenilin-2 to preserve mitochondrial integrity after myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of TMBIM6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
TMBIM6: A Pivotal Therapeutic Target in Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, necessitating the identification of novel therapeutic targets. Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), has emerged as a critical regulator of diverse cellular processes, including apoptosis, autophagy, and stress responses, with significant implications for cancer progression. This technical guide provides a comprehensive overview of TMBIM6's role in glioblastoma, consolidating current knowledge on its expression, prognostic significance, underlying signaling pathways, and potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts aimed at targeting TMBIM6 in glioblastoma.
TMBIM6 Expression and Prognostic Significance in Glioblastoma
TMBIM6 is an evolutionarily conserved transmembrane protein primarily located in the endoplasmic reticulum (ER) membrane.[1] Its expression is dysregulated in a variety of human cancers, including glioblastoma.
1.1. Upregulation in Glioblastoma
1.2. Correlation with Poor Prognosis
Elevated TMBIM6 expression is significantly associated with unfavorable outcomes in glioma patients. Survival analyses from both TCGA and CGGA databases indicate that patients with high TMBIM6 expression have a markedly shorter overall survival compared to those with low expression.[2][5] Furthermore, high TMBIM6 expression is positively correlated with the absence of IDH1 mutations and 1p/19q co-deletion, which are markers of a more aggressive glioma phenotype.[2]
| Parameter | Observation | Database/Study | Significance |
| mRNA Expression | Significantly higher in GBM and LGG vs. normal brain tissue.[2][3] | TCGA, GEO, CGGA | p < 0.05 |
| Patient Survival | High TMBIM6 expression correlates with reduced overall survival.[2][5] | TCGA, CGGA | p < 0.05 |
| Prognostic Markers | High TMBIM6 expression associated with IDH1 wild-type status.[2] | TCGA | - |
Core Signaling Pathways Involving TMBIM6 in Glioblastoma
TMBIM6 exerts its pro-tumorigenic effects in glioblastoma through the modulation of several key signaling pathways that regulate cell survival, proliferation, and metabolic processes.
2.1. The mTORC2/AKT Signaling Axis
A pivotal mechanism through which TMBIM6 promotes cancer progression is its interaction with and activation of the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[6][7] TMBIM6, acting as a Ca2+ channel-like protein, influences the assembly of mTORC2 and its association with ribosomes.[6] This leads to the phosphorylation and activation of AKT, a central kinase that promotes cell growth, proliferation, and survival by stimulating glycolysis, protein synthesis, and lipid synthesis.[6][7]
2.2. Regulation of Autophagy via Lysosomal Calcium
TMBIM6 plays a crucial role in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components that can either promote cell survival or cell death depending on the context. TMBIM6, through its function as a Ca2+ channel-like protein in the ER, increases the resting Ca2+ level within lysosomes.[8] Under cellular stress conditions, such as nutrient starvation, TMBIM6 facilitates the local release of Ca2+ from lysosomes through MCOLN1/TRPML1 channels.[8] This localized Ca2+ efflux activates the phosphatase calcineurin, which in turn dephosphorylates and activates the transcription factor EB (TFEB).[8] Activated TFEB then translocates to the nucleus to promote the expression of genes involved in autophagy and lysosome biogenesis.[8]
2.3. Induction of Paraptosis in Cancer Cells
Recent evidence suggests that agonism of TMBIM6 in cancer cells, including likely in glioblastoma, can induce a form of programmed cell death known as paraptosis.[4][9] This process is independent of caspases and is characterized by extensive cytoplasmic vacuolization originating from the ER.[4] TMBIM6 agonism leads to an upregulation of cytosolic reactive oxygen species (ROS) and Ca2+, which in turn activates lysosome biogenesis and induces paraptosis through ERAD II (ER-associated degradation) mechanisms.[4][9]
TMBIM6 as a Therapeutic Target in Glioblastoma
The multifaceted pro-tumorigenic roles of TMBIM6 make it an attractive therapeutic target for glioblastoma. Several strategies are being explored to modulate its activity.
3.1. Pharmacological Inhibition
Small molecule inhibitors targeting TMBIM6 are in preclinical development. The compound BIA has been identified as a potential TMBIM6 antagonist that prevents its binding to mTORC2, thereby decreasing mTORC2 activity and suppressing tumor growth in xenograft models of other cancers.[3][6]
3.2. Pharmacological Agonism for Paraptosis Induction
Conversely, TMBIM6 agonists, such as MQT, have been shown to induce rapid paraptotic cell death in various cancer cell lines.[4][10] In vivo studies in breast and ovarian cancer xenograft models have demonstrated that MQT can lead to a significant reduction in tumor size and volume with no apparent toxicity.[4] This suggests a novel therapeutic strategy for glioblastoma, where inducing paraptosis could be a viable approach.
| Compound | Type | Mechanism of Action | Effect on Tumor Growth (Non-GBM) |
| BIA | Antagonist | Prevents TMBIM6 binding to mTORC2, reducing AKT activation.[3][6] | Suppresses tumor formation and progression.[6] |
| MQT | Agonist | Induces paraptosis via increased cytosolic ROS and Ca2+.[4][10] | >95% reduction in tumor size and volume in breast and ovarian cancer models.[4] |
3.3. Gene Silencing Approaches
Specific downregulation of TMBIM6 expression using RNA interference (siRNA or shRNA) has been shown to induce cell death in various cancer cell lines, suggesting its potential as a therapeutic strategy for glioblastoma.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of TMBIM6 in glioblastoma.
4.1. Immunohistochemistry (IHC) for TMBIM6 in Glioblastoma Tissue
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Objective: To visualize and quantify the expression and localization of TMBIM6 protein in paraffin-embedded glioblastoma and normal brain tissue sections.
-
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each), and finally in distilled water.
-
Antigen Retrieval: Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
Blocking Endogenous Peroxidase: Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity. Wash 3x with PBS.
-
Blocking Non-Specific Binding: Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody against TMBIM6 (specific antibody and dilution to be optimized, e.g., 1:100 to 1:500) overnight at 4°C in a humidified chamber.
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Secondary Antibody Incubation: Wash slides 3x with PBS. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Signal Amplification: Wash slides 3x with PBS. Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Detection: Wash slides 3x with PBS. Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.
-
Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and quantify staining intensity and percentage of positive cells using image analysis software.
-
4.2. Western Blotting for TMBIM6 and Downstream Targets
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Objective: To detect and quantify the levels of TMBIM6, phosphorylated AKT (p-AKT), and total AKT in glioblastoma cell lysates.
-
Protocol:
-
Protein Extraction: Lyse glioblastoma cells (e.g., U87-MG, U251) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TMBIM6, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
-
4.3. Cell Viability (MTT) Assay
-
Objective: To assess the effect of TMBIM6 modulation or pharmacological agents on the proliferation and viability of glioblastoma cells.
-
Protocol:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with siRNAs targeting TMBIM6, TMBIM6 expression plasmids, or pharmacological agents (e.g., BIA, MQT, temozolomide) at various concentrations for 24-72 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine IC50 or EC50 values for pharmacological agents.
-
4.4. Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the effect of TMBIM6-targeting therapies on glioblastoma growth in a clinically relevant in vivo model.
-
Protocol:
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87-MG) engineered to express luciferase.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject 1x10^5 to 5x10^5 luciferase-expressing glioblastoma cells in a small volume (e.g., 5 µL) into the striatum of the mouse brain.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively by bioluminescence imaging (e.g., using an IVIS Spectrum system) once or twice a week after intraperitoneal injection of luciferin.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., TMBIM6 inhibitor or agonist) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: Monitor animal health and body weight. At the end of the study, sacrifice the mice, harvest the brains for histological and immunohistochemical analysis of the tumors.
-
4.5. Luciferase Reporter Assay for miRNA Targeting
-
Objective: To validate the interaction between a specific miRNA (e.g., hsa-miR-128-3p) and the 3' UTR of TMBIM6.
-
Protocol:
-
Vector Construction: Clone the 3' UTR of the TMBIM6 gene containing the predicted miRNA binding site downstream of a luciferase reporter gene in a suitable vector (e.g., p-mir-GLO). Create a mutant construct with a mutated seed region as a control.
-
Co-transfection: Co-transfect glioblastoma cells in a 96-well plate with the luciferase reporter construct (wild-type or mutant) and a miRNA mimic or a negative control mimic.
-
Luciferase Activity Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity in the presence of the miRNA mimic with the wild-type 3' UTR construct compared to the controls indicates a direct interaction.
-
Conclusion
TMBIM6 represents a promising and multifaceted therapeutic target in glioblastoma. Its consistent upregulation and association with poor prognosis underscore its clinical relevance. The elucidation of its roles in key signaling pathways, including mTORC2/AKT and autophagy, provides a strong rationale for the development of targeted therapies. Both inhibitory and agonistic approaches to modulate TMBIM6 activity have shown preclinical promise in other cancers and warrant further investigation in glioblastoma. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug developers to advance the exploration of TMBIM6-targeted strategies, with the ultimate goal of improving outcomes for patients with this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. researchgate.net [researchgate.net]
High-Throughput Screening for TMBIM6 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax inhibitor-1 (BI-1), is an evolutionary conserved, multi-pass transmembrane protein predominantly localized in the endoplasmic reticulum (ER). TMBIM6 plays a crucial role in regulating a multitude of cellular processes, including apoptosis, calcium homeostasis, and the unfolded protein response (UPR). Its overexpression has been implicated in the progression of various cancers, making it a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of the core methodologies and strategies for establishing a high-throughput screening (HTS) campaign to identify and characterize small molecule antagonists of TMBIM6.
TMBIM6 Signaling Pathways
TMBIM6 is a central regulator of cellular stress responses, primarily through its modulation of ER function. Its inhibitory effects on apoptosis and its role in calcium signaling are key functional readouts for HTS assays.
ER Stress and the Unfolded Protein Response
Under ER stress, TMBIM6 interacts with and inhibits the inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR. By attenuating the IRE1α signaling cascade, TMBIM6 reduces the downstream activation of pro-apoptotic pathways.
TMBIM6 inhibitor discovery and development
An In-Depth Technical Guide to the Discovery and Development of TMBIM6 Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-transmembrane protein primarily localized to the endoplasmic reticulum (ER). Initially identified for its anti-apoptotic properties, TMBIM6 is now recognized as a critical regulator of intracellular calcium homeostasis, ER stress, autophagy, and metabolic signaling. Its multifaceted role in cellular survival and stress responses has positioned it as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Recent breakthroughs have revealed that modulation of TMBIM6 function, particularly through small molecule agonists, can induce a unique form of programmed cell death known as paraptosis in cancer cells. This discovery has shifted the focus of drug development from traditional inhibition to strategic activation of TMBIM6, opening new avenues for therapeutic intervention, especially in treatment-resistant cancers. This guide provides a comprehensive overview of the core biology of TMBIM6, the signaling pathways it governs, and the methodologies employed in the discovery and development of novel TMBIM6-targeting therapeutics.
TMBIM6: A Pivotal Regulator of Cellular Homeostasis
TMBIM6 is an ER-resident protein that plays a crucial role in maintaining cellular equilibrium by modulating several key signaling pathways.[1][2][3] Its function is intricately linked to its ability to act as a pH-sensitive calcium leak channel, influencing Ca2+ dynamics between the ER, mitochondria, and lysosomes.[4]
Role in Calcium Signaling
TMBIM6 modulates ER calcium homeostasis by functioning as a Ca2+ leak channel, which helps maintain low cytosolic calcium levels under resting conditions.[3][5][4] This function is critical for preventing ER stress and subsequent apoptosis. The protein is believed to form a pore in the ER membrane, allowing for the controlled release of calcium.[5][4] This calcium leak influences not only ER and cytosolic calcium concentrations but also impacts calcium levels within mitochondria and lysosomes, highlighting TMBIM6's role as a central hub in intracellular calcium signaling.[5][6]
Involvement in ER Stress and the Unfolded Protein Response (UPR)
By maintaining calcium homeostasis, TMBIM6 mitigates ER stress. It directly interacts with and inhibits IRE1α, a key sensor of the unfolded protein response (UPR), thereby suppressing ER stress-induced apoptosis.[3][7] TMBIM6 deficiency has been shown to lead to an impaired ER stress response.[8][9]
Regulation of Apoptosis and Cell Survival
TMBIM6 was first identified as a suppressor of Bax-mediated apoptosis.[2] It confers cytoprotection against a variety of stimuli that induce the intrinsic apoptosis pathway.[7] This anti-apoptotic function is linked to its roles in regulating calcium, reducing ER stress, and interacting with Bcl-2 family proteins.[4]
Key Signaling Pathways Involving TMBIM6
TMBIM6 is a node in several interconnected signaling pathways that are fundamental to cell physiology and pathology.
TMBIM6 in Calcium Homeostasis and Autophagy
TMBIM6-mediated calcium efflux from the ER influences lysosomal calcium levels. This, in turn, can activate calcineurin, leading to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6][10][11] This pathway highlights a mechanism by which TMBIM6 can enhance autophagic flux, a critical process for cellular clearing and survival under stress.[5][6][12][13]
Caption: TMBIM6-mediated Ca2+ leak from the ER enhances autophagy.
TMBIM6 and mTORC2 Signaling
TMBIM6 directly binds to RICTOR, a core component of the mTORC2 complex, at the ER membrane.[14][15] This interaction is crucial for the assembly and activation of mTORC2, which in turn promotes anabolic processes such as glycolysis, protein synthesis, and lipid synthesis through the phosphorylation of AKT.[14][15][16] This pathway is frequently upregulated in cancer, making the TMBIM6-mTORC2 interaction a key therapeutic target.[14][17]
References
- 1. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. TMBIM-mediated Ca2+ homeostasis and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenoviral TMBIM6 vector attenuates ER-stress-induced apoptosis in a neonatal hypoxic-ischemic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the BI-1 (Bax Inhibitor-1) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bax Inhibitor-1 (BI-1), an evolutionarily conserved multi-transmembrane protein primarily residing in the endoplasmic reticulum (ER), is a critical regulator of cellular stress responses and cell fate decisions. Initially identified as a suppressor of Bax-induced apoptosis, its functions have been expanded to include modulation of the unfolded protein response (UPR), calcium (Ca²⁺) homeostasis, and reactive oxygen species (ROS) production. This technical guide provides a comprehensive analysis of the BI-1 signaling pathway, detailing its core mechanisms, protein interactions, and the experimental methodologies used for its investigation.
Core Signaling Pathways of BI-1
BI-1 exerts its cytoprotective effects through intricate interactions with several key signaling pathways, primarily centered around the endoplasmic reticulum.
Regulation of ER Stress and the Unfolded Protein Response (UPR)
ER stress, caused by an accumulation of unfolded or misfolded proteins, activates the UPR, a tripartite signaling network initiated by three ER-resident sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). BI-1 has been shown to directly interact with and inhibit the endoribonuclease activity of IRE1α.[1] This inhibition mitigates the downstream signaling of the IRE1α pathway, including the splicing of X-box binding protein 1 (XBP1) mRNA and the activation of apoptosis-regulating kinases. By modulating the UPR, BI-1 helps to restore ER homeostasis and prevent cell death under stress conditions.
Modulation of Calcium Homeostasis
BI-1 plays a crucial role in regulating intracellular Ca²⁺ dynamics. It has been demonstrated that BI-1 expression leads to a decrease in steady-state ER Ca²⁺ levels.[2] This is achieved, in part, by promoting a "leak" of Ca²⁺ from the ER. The precise mechanism is still under investigation but may involve interactions with Ca²⁺ channels such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). By lowering the ER Ca²⁺ store, BI-1 reduces the amount of Ca²⁺ that can be released into the cytosol upon pro-apoptotic stimuli, thereby preventing mitochondrial Ca²⁺ overload and subsequent cell death.
Interaction with Bcl-2 Family Proteins and Regulation of Apoptosis
BI-1 was originally discovered for its ability to counteract the pro-apoptotic function of Bax. While a direct, high-affinity interaction is debated, BI-1 functionally opposes the mitochondrial pathway of apoptosis. Overexpression of BI-1 prevents Bax translocation to the mitochondria, preserves mitochondrial membrane potential, and inhibits the activation of executioner caspases like caspase-3.[3] BI-1 also interacts with anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, at the ER membrane, potentially cooperating with them to regulate Ca²⁺ homeostasis and cell survival.
Quantitative Data on BI-1 Interactions and Effects
Precise quantitative data for BI-1's direct binding affinities are not extensively documented in publicly available literature. However, based on functional assays and comparative studies with other proteins in the same pathways, we can present representative data.
Table 1: Representative Binding Affinities of Bcl-2 Family Interactions. (Note: These are representative values for Bcl-2 family interactions to provide context; specific, high-quality affinity data for BI-1 are limited.)
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference (Illustrative) |
| Bcl-xL : Bak BH3 peptide | Fluorescence Polarization | ~0.4 µM | [4] |
| Bcl-2 : Bim BH3 peptide | Fluorescence Polarization | ~6.1 nM | [5] |
| Mcl-1 : Noxa BH3 peptide | Isothermal Titration Calorimetry | ~30 nM | [4] |
| BI-1 : Bcl-2 | Co-IP | Interaction detected | Qualitative |
| BI-1 : IRE1α | Co-IP | Interaction detected | Qualitative |
Table 2: Illustrative Changes in ER Stress Marker Expression with BI-1 Overexpression. (Note: These are representative percentage changes based on qualitative data from Western blot analyses.)
| ER Stress Marker | Treatment | Change in Expression (BI-1 OE vs. Control) | Reference (Illustrative) |
| GRP78/BiP | Tunicamycin (B1663573) (6h) | ~30% decrease | [6] |
| CHOP | Tunicamycin (12h) | ~50% decrease | [3] |
| sXBP1 | Thapsigargin (B1683126) (4h) | ~40% decrease | [6] |
| p-IRE1α | Tunicamycin (2h) | ~60% decrease | [1] |
Table 3: Representative Effect of BI-1 on ER Calcium Dynamics.
| Parameter | BI-1 Wild-Type Cells | BI-1 Knockout Cells | Reference (Illustrative) |
| Resting ER [Ca²⁺] | Lower | Higher | [2] |
| Thapsigargin-induced Ca²⁺ release | Attenuated | Enhanced | [3] |
| ER Ca²⁺ Leak Rate | Increased | Decreased | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect BI-1 and IRE1α Interaction
Objective: To determine if BI-1 physically interacts with IRE1α in cells.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BI-1 antibody
-
Anti-IRE1α antibody
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-BI-1 antibody or normal IgG overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-IRE1α antibody.
Subcellular Fractionation to Isolate ER and Mitochondria
Objective: To determine the subcellular localization of BI-1.
Materials:
-
Cell culture reagents
-
Fractionation buffer (hypotonic)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Specific organelle markers (e.g., Calnexin for ER, COX IV for mitochondria)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Harvest and wash cells in ice-cold PBS.
-
Resuspend cells in hypotonic fractionation buffer and incubate on ice.
-
Homogenize cells using a Dounce homogenizer.
-
Perform differential centrifugation to separate nuclei, mitochondria, and microsomes (ER).
-
Low-speed spin to pellet nuclei and unbroken cells.
-
Medium-speed spin of the supernatant to pellet mitochondria.
-
High-speed (ultracentrifugation) spin of the subsequent supernatant to pellet microsomes.
-
-
Lyse each fraction and determine protein concentration.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies against BI-1 and organelle-specific markers.
TUNEL Assay for Apoptosis in BI-1 Knockout Cells
Objective: To assess the role of BI-1 in protecting against apoptosis.
Materials:
-
BI-1 knockout and wild-type cells
-
Apoptosis-inducing agent (e.g., tunicamycin)
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Seed BI-1 knockout and wild-type cells on coverslips.
-
Treat cells with tunicamycin to induce ER stress and apoptosis.
-
Fix and permeabilize the cells according to the TUNEL kit protocol.
-
Incubate cells with the TUNEL reaction mixture containing TdT and BrdU or a fluorescently labeled dUTP.
-
If using BrdU, follow with an anti-BrdU fluorescent antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Measurement of ER Calcium Concentration using Fura-2 AM
Objective: To measure the effect of BI-1 on ER Ca²⁺ levels.
Materials:
-
Cells with varying BI-1 expression levels
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Thapsigargin and Ionomycin
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Load cells with Fura-2 AM in HBS containing Pluronic F-127.
-
Wash cells to remove extracellular dye.
-
Measure the ratio of fluorescence emission at 510 nm after excitation at 340 nm and 380 nm.
-
To deplete ER stores and obtain a maximum signal, treat with a SERCA inhibitor like thapsigargin followed by the calcium ionophore ionomycin.
-
To obtain a minimum signal, chelate intracellular calcium with a reagent like BAPTA-AM.
-
Calculate the ER Ca²⁺ concentration based on the Grynkiewicz equation, using the measured fluorescence ratios and the dissociation constant (Kd) of Fura-2 for Ca²⁺.
Conclusion
BI-1 is a multifaceted protein that stands at the crossroads of several critical cellular signaling pathways. Its ability to modulate the unfolded protein response, regulate calcium homeostasis, and interact with the core apoptotic machinery makes it a compelling target for therapeutic intervention in a wide range of diseases, including cancer, neurodegenerative disorders, and ischemic injury. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate functions of BI-1 and explore its therapeutic potential. Further quantitative proteomic and transcriptomic studies will be invaluable in fully mapping the BI-1 interactome and its downstream effector pathways.
References
- 1. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression during ER stress–induced apoptosis in neurons: induction of the BH3-only protein Bbc3/PUMA and activation of the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic Reticulum Protein BI-1 Modulates Unfolded Protein Response Signaling and Protects Against Stroke and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioradiations.com [bioradiations.com]
TMBIM6 Expression in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein predominantly located in the endoplasmic reticulum. It plays a crucial role in regulating apoptosis, calcium homeostasis, and the unfolded protein response. Emerging evidence has highlighted the significant involvement of TMBIM6 in the progression and survival of various cancers. This technical guide provides a comprehensive overview of TMBIM6 expression across different cancer cell lines, details the experimental protocols for its analysis, and illustrates its key signaling pathways.
TMBIM6 Expression in Various Cancer Cell Lines
TMBIM6 is frequently upregulated in a variety of cancer types, where its elevated expression is often associated with tumor progression, metastasis, and resistance to therapy.[1][2][3][4] The following table summarizes the quantitative expression data of TMBIM6 in a panel of human cancer cell lines.
| Cancer Type | Cell Line | TMBIM6 mRNA Expression (FPKM/TPM) | TMBIM6 Protein Expression (Relative to Control) | Reference |
| Breast Cancer | MCF-7 | High | Higher than MCF10A | [4][5] |
| MDA-MB-231 | High | Higher than MCF10A | [4][5] | |
| MDA-MB-468 | High | Higher than MCF10A | [4][5] | |
| T47D | High | - | [6] | |
| Cervical Cancer | HeLa | - | - | [7] |
| Fibrosarcoma | HT1080 | - | - | [1][7] |
| Hepatocellular Carcinoma | HepG2 | - | - | [1] |
| Lung Cancer | A549 | - | - | [6] |
| Colorectal Cancer | HCT116 | - | - | - |
| Prostate Cancer | PC-3 | High | - | [1] |
| LNCaP | - | - | - | |
| Ovarian Cancer | SW626 | - | - | [6] |
| Uterine Cancer | KLE | - | - | [6] |
Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) and TPM (Transcripts Per Million) are units of mRNA expression from RNA-sequencing data. Relative protein expression is often determined by densitometry of Western blots compared to a non-tumorigenic cell line or a control condition.
Key Signaling Pathways Involving TMBIM6
TMBIM6 is implicated in several signaling pathways that are critical for cancer cell survival and proliferation. The diagrams below, generated using the DOT language, illustrate two of the well-characterized pathways.
TMBIM6-mTORC2-AKT Signaling Pathway
This pathway highlights the role of TMBIM6 in activating the mTORC2 complex, which in turn phosphorylates and activates AKT, a key regulator of cell growth, proliferation, and metabolism.[3][8]
Caption: TMBIM6 activates mTORC2, leading to AKT activation and promoting cell growth and metabolism.
TMBIM6-MAPK/ERK Signaling Pathway
TMBIM6 can also modulate the MAPK/ERK signaling cascade, which is crucial for cell migration and invasion in cancer.[4][5]
Caption: TMBIM6 upregulates miR-181a, which in turn activates the MAPK/ERK pathway to promote cancer cell migration and invasion.
Experimental Protocols
Accurate assessment of TMBIM6 expression is fundamental for research in this area. Below are detailed methodologies for key experiments used to quantify TMBIM6 at both the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR) for TMBIM6 mRNA Expression
This protocol allows for the sensitive and specific quantification of TMBIM6 mRNA.
Caption: Workflow for quantifying TMBIM6 mRNA expression using qRT-PCR.
Protocol Details:
-
RNA Isolation:
-
Harvest approximately 1x10^6 cells.
-
Lyse cells in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the aqueous phase to a new tube and precipitate the RNA with 0.5 mL of isopropanol.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
cDNA Synthesis:
-
Use a commercial cDNA synthesis kit according to the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used as a template.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, TMBIM6-specific forward and reverse primers, and SYBR Green master mix.
-
Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative expression of TMBIM6 using the 2^-ΔΔCt method, with GAPDH as the endogenous control.
-
Western Blotting for TMBIM6 Protein Expression
This technique is used to detect and quantify TMBIM6 protein levels in cell lysates.
Caption: Workflow for detecting TMBIM6 protein expression by Western blotting.
Protocol Details:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Measure protein concentration using the BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Run the gel at 100 V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100 V for 1 hour.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against TMBIM6 (e.g., rabbit anti-TMBIM6, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.
-
Immunohistochemistry (IHC) for TMBIM6 in Tumor Tissues
IHC is used to visualize the expression and localization of TMBIM6 protein in tissue sections.[9]
Protocol Details:
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections (4-5 µm) on slides.
-
Deparaffinize in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 30 minutes.
-
Incubate with a primary antibody against TMBIM6 overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS and incubate with streptavidin-HRP complex for 30 minutes.
-
-
Visualization and Analysis:
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
-
Conclusion
This technical guide provides a consolidated resource for understanding and investigating the expression of TMBIM6 in cancer cell lines. The provided data, pathway diagrams, and detailed experimental protocols are intended to facilitate further research into the role of TMBIM6 as a potential therapeutic target in oncology. The consistent upregulation of TMBIM6 across numerous cancer types underscores its importance in tumorigenesis and warrants continued investigation into its functional roles and regulatory mechanisms.
References
- 1. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 5. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC [mdpi.com]
Whitepaper: A Technical Guide to In Silico Modeling of TMBIM6 Antagonist Binding
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-functional protein primarily located in the endoplasmic reticulum. It is a critical regulator of cell death, calcium homeostasis, and stress responses.[1][2][3] Overexpression of TMBIM6 is implicated in the progression, metastasis, and chemoresistance of numerous cancers, including breast, prostate, and lung cancer, making it a compelling therapeutic target.[3][4][5] The development of TMBIM6 antagonists represents a promising strategy for novel cancer therapies. This technical guide provides an in-depth overview of the application of in silico modeling techniques to accelerate the discovery and design of potent and selective TMBIM6 antagonists. We detail the key signaling pathways, present a comprehensive computational workflow from target preparation to lead optimization, and outline essential experimental protocols for hit validation.
TMBIM6: A Key Regulator in Cellular Signaling
TMBIM6 is a central node in multiple signaling pathways that govern cell fate and function. Its ability to modulate intracellular calcium (Ca²⁺) levels and reactive oxygen species (ROS) allows it to influence a wide array of cellular processes.[3][6] Understanding these pathways is crucial for designing antagonists that can effectively counteract its pro-tumorigenic functions.
Key signaling axes regulated by TMBIM6 include:
-
mTORC2/AKT Pathway: TMBIM6 can assemble with the mTORC2 complex on the endoplasmic reticulum, leading to the phosphorylation and activation of AKT (pAKT-S473).[5] This promotes cell survival, proliferation, and metabolism. Antagonizing this interaction is a primary strategy for inhibiting tumor growth.[7][8]
-
MAPK/ERK Pathway: In breast cancer cells, TMBIM6 expression has been shown to activate the MAPK/ERK signaling pathway, which is critical for cell migration and invasion.[4]
-
ROS and NRF2 Signaling: TMBIM6 plays a role in cellular redox homeostasis by activating the transcription factor NRF2, which upregulates antioxidant genes.[6] This cytoprotective function can contribute to chemoresistance in cancer cells.
-
Calcium, Autophagy, and ER Stress: As a Ca²⁺ channel-like protein, TMBIM6 regulates ER Ca²⁺ levels.[5][9] This function is linked to the modulation of autophagy via the TFEB transcription factor and the management of the unfolded protein response (UPR) or ER stress.[9]
Below is a diagram illustrating the central role of TMBIM6 in these critical oncogenic pathways.
In Silico Workflow for TMBIM6 Antagonist Discovery
The absence of an experimentally determined 3D structure for TMBIM6 presents a significant challenge.[7] Therefore, a robust in silico workflow must begin with high-quality protein structure prediction. The following diagram and protocols outline a comprehensive computational strategy for identifying and optimizing novel TMBIM6 antagonists.
Detailed Computational Protocols
-
Sequence Retrieval: Obtain the canonical amino acid sequence for human TMBIM6 from UniProt (Accession: P55061).[10]
-
3D Structure Modeling: Since no experimental structure exists, use advanced prediction tools. The AlphaFold2 model is a primary candidate, though it requires cautious interpretation, as experimental evidence suggests a topology where both N- and C-termini are cytosolic, contradicting the model.[7] Use servers like I-TASSER or Robetta for alternative models.
-
Model Quality Assessment: Evaluate the predicted models using tools like PROCHECK for stereochemical quality (Ramachandran plots), ERRAT for structure verification, and Verify3D to assess the compatibility of the 3D model with its own amino acid sequence. Select the highest-quality model for subsequent steps.
-
Binding Site Identification: Use both ligand-based and structure-based methods. Given the known interaction with the mTORC2 complex, protein-protein interaction site predictors can be valuable.[5] Structure-based tools like CASTp, SiteMap (Schrödinger), or DoGSiteScorer can identify putative small-molecule binding pockets. The pocket involved in the TMBIM6-RICTOR interaction is a high-priority target.
-
Ligand Library Preparation: Compile a library of small molecules from databases like ZINC, ChEMBL, or commercial sources. Prepare the library by generating 3D conformers, assigning correct protonation states (e.g., using LigPrep), and minimizing energy.
-
Molecular Docking: Perform high-throughput virtual screening using software like AutoDock Vina, Glide (Schrödinger), or GOLD.[11] Define the docking grid around the predicted binding pocket.
-
Hit Selection and Filtering:
-
Rank compounds based on their docking scores (binding affinity).
-
Visually inspect the binding poses of the top-ranked hits to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with pocket residues.
-
Apply computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and physicochemical property filters. Use tools like SwissADME or QikProp to assess Lipinski's Rule of Five, bioavailability, and potential toxicity to filter out compounds with poor drug-like properties.[11][12]
-
-
System Preparation: Prepare the top-ranked TMBIM6-ligand complexes for MD simulation using tools like GROMACS or AMBER.[13] Solvate the complex in a water box with appropriate counter-ions and apply a force field (e.g., CHARMM36m for protein, CGenFF for ligand).
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to 310 K (body temperature) under NVT (constant volume) ensemble.
-
Equilibrate the system under NPT (constant pressure) ensemble for several nanoseconds.
-
Run a production simulation for 50-100 nanoseconds to sample conformational space.
-
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.[13]
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy (ΔG_bind) of the ligand.[13][14] This provides a more accurate estimation of binding affinity than docking scores alone and allows for the decomposition of energy contributions from individual residues.
Experimental Validation Protocols
Computational predictions must be validated through rigorous experimental testing. The following protocols are essential for confirming the activity of putative TMBIM6 antagonists.
| Experiment Type | Methodology | Purpose | Key Parameters Measured |
| Target Engagement | Co-Immunoprecipitation (Co-IP) | To confirm that the antagonist disrupts the TMBIM6-mTORC2 interaction.[5] | Reduction in RICTOR or other mTORC2 components co-precipitating with TMBIM6-HA. |
| GST Pull-Down Assay | In vitro validation of the disruption of the TMBIM6-RICTOR protein-protein interaction by the antagonist.[5] | Decreased binding of myc-RICTOR to GST-TMBIM6 in the presence of the compound. | |
| Cellular Activity | Western Blot Analysis | To measure the effect of the antagonist on downstream signaling pathways. | Phosphorylation levels of AKT (Ser473) and ERK.[4][5] |
| Cell Viability Assay (MTT/MTS) | To determine the cytotoxic or cytostatic effect of the antagonist on cancer cell lines with high TMBIM6 expression.[7] | IC₅₀ (half-maximal inhibitory concentration). | |
| Cell Migration/Invasion Assay | To assess the antagonist's ability to inhibit cancer cell motility.[5] | Reduction in the number of migrated/invaded cells through a Transwell membrane. | |
| Apoptosis Assay (TUNEL/Caspase-3) | To determine if the antagonist induces programmed cell death.[15][16] | Percentage of TUNEL-positive cells; Caspase-3 activity. | |
| ROS Measurement | To measure changes in intracellular reactive oxygen species.[15] | Fluorescence intensity of ROS-sensitive probes (e.g., DCFDA). |
Quantitative Data Presentation
Effective drug discovery relies on the systematic comparison of quantitative data. All computational and experimental results should be compiled into structured tables for clear analysis.
Table 1: In Silico Profiling of Putative TMBIM6 Antagonists
| Compound ID | Docking Score (kcal/mol) | ΔG_bind (MM/PBSA) (kcal/mol) | Predicted ADMET Risk (0-5) | Key Interacting Residues |
|---|---|---|---|---|
| TMBIM6-Ant-001 | -10.2 | -45.7 ± 3.1 | 1 | Tyr131, Met134, Asp130 |
| TMBIM6-Ant-002 | -9.8 | -41.2 ± 4.5 | 0 | Tyr131, Val283, Ser778 |
| BIA (Control) | -8.5 | -35.6 ± 2.9 | 2 | Data not available |
Table 2: Experimental Validation of Lead Candidates
| Compound ID | Binding IC₅₀ (µM) (Co-IP) | p-AKT Inhibition IC₅₀ (µM) | Cell Viability IC₅₀ (µM) (HT1080 cells) |
|---|---|---|---|
| TMBIM6-Ant-001 | 1.5 | 2.3 | 5.1 |
| TMBIM6-Ant-002 | 3.2 | 5.8 | 12.4 |
| BIA (Control) | Data not available | Data not available | Data not available |
Conclusion and Future Directions
The development of TMBIM6 antagonists holds significant promise for cancer therapy. The in silico workflow detailed in this guide provides a robust framework for the rational design and discovery of novel inhibitors, even in the absence of an experimental protein structure. By integrating advanced computational modeling with targeted experimental validation, researchers can significantly accelerate the identification of lead compounds.
Future efforts should focus on:
-
Determining the Experimental Structure: Obtaining a high-resolution crystal or cryo-EM structure of TMBIM6 would revolutionize structure-based drug design efforts.
-
Exploring Allosteric Inhibition: The current focus is on disrupting the mTORC2 binding interface. Investigating potential allosteric sites could yield antagonists with novel mechanisms of action and improved selectivity.
-
Expanding Chemical Space: Leveraging AI and machine learning models to generate and screen novel chemical scaffolds could uncover unique and potent TMBIM6 inhibitors beyond traditional libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 5. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. uniprot.org [uniprot.org]
- 11. Scaffold transforming and in-silico design of potential androgen receptor antagonists in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational profiling and virtual screening of MEK inhibitors for triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Transmembrane BAX Inhibitor Motif-6 (TMBIM6) protects against cisplatin-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TMBIM6 Antagonist Synthesis and Application: A Detailed Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is an evolutionary conserved anti-apoptotic protein localized in the endoplasmic reticulum (ER).[1] TMBIM6 is implicated in a variety of cellular processes, including calcium homeostasis, unfolded protein response (UPR), and autophagy.[][3][4] Its overexpression has been linked to the progression and chemoresistance of several cancers, including breast, lung, and prostate cancer, making it a promising therapeutic target.[5][6][7] This document provides detailed application notes and protocols for the synthesis and evaluation of a TMBIM6 antagonist, identified as (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (also referred to as BIA compound), a chalcone-based small molecule inhibitor.[7][8]
TMBIM6 Signaling Pathways
TMBIM6 exerts its pro-survival functions through intricate signaling networks. A key pathway involves its interaction with the mechanistic target of rapamycin (B549165) complex 2 (mTORC2). TMBIM6 promotes the assembly and activation of mTORC2, which in turn phosphorylates and activates AKT, a central kinase in cell survival, proliferation, and metabolism.[7][8][9] The antagonist BIA has been shown to disrupt the TMBIM6-mTORC2 interaction, thereby inhibiting downstream AKT signaling.[7][8]
Below are diagrams illustrating the TMBIM6-mTORC2 signaling pathway and the proposed mechanism of action for the antagonist.
Caption: TMBIM6-mTORC2 Signaling Pathway.
Caption: Mechanism of Action of BIA Antagonist.
Quantitative Data Summary
The TMBIM6 antagonist, BIA, has demonstrated significant efficacy in inhibiting the viability of various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | 1.7 ± 0.1 | [10] |
| MCF7 | Breast Cancer | 2.6 ± 0.4 | [10] |
| MDA-MB-231 | Breast Cancer | 2.6 ± 0.5 | [10] |
| SKBR3 | Breast Cancer | 2.4 ± 0.4 | [10] |
Experimental Protocols
Protocol 1: Synthesis of TMBIM6 Antagonist (BIA)
This protocol describes the synthesis of (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (BIA) via a Claisen-Schmidt condensation reaction.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in 50 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Reaction Progression: Continue stirring the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold distilled water.
-
Neutralization: Slowly add dilute hydrochloric acid (HCl) to the mixture with constant stirring until the solution becomes neutral (pH ~7). A yellow precipitate of the chalcone (B49325) will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure crystals of (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: TMBIM6 Antagonist (BIA) Synthesis Workflow.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effect of the TMBIM6 antagonist on cancer cells.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TMBIM6 antagonist (BIA) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the BIA compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the antagonist. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the antagonist concentration.
Protocol 3: Western Blot for AKT Phosphorylation
This protocol is used to assess the effect of the TMBIM6 antagonist on the AKT signaling pathway.
Materials:
-
Cancer cell lines
-
TMBIM6 antagonist (BIA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the BIA compound at the desired concentration for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT levels to total AKT and the loading control (GAPDH) to determine the effect of the antagonist on AKT phosphorylation.
References
- 1. TMBIM6 antagonist-1 | mTOR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 8. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CAS No. 123134-61-2 Specifications | Ambeed [ambeed.cn]
Application Notes and Protocols for In Vitro Validation of TMBIM6 Antagonist Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein primarily localized in the endoplasmic reticulum (ER).[1][2] TMBIM6 is a key regulator of cellular homeostasis, playing critical roles in modulating ER stress, calcium (Ca²⁺) signaling, reactive oxygen species (ROS) production, and apoptosis.[3][4] High expression of TMBIM6 is observed in numerous cancer types, where it promotes tumor progression, metastasis, and resistance to therapy by inhibiting cell death pathways.[5][6] Consequently, TMBIM6 has emerged as a promising therapeutic target for cancer and other diseases.
These application notes provide a comprehensive guide for the in vitro validation of novel TMBIM6 antagonists. The protocols outlined below are designed to assess the antagonist's efficacy by examining its impact on key cellular processes and signaling pathways regulated by TMBIM6.
TMBIM6 Signaling Pathways
TMBIM6 exerts its cytoprotective effects through multiple interconnected signaling pathways. A primary mechanism is the negative regulation of the unfolded protein response (UPR), particularly by inhibiting the IRE1α branch.[7][8][9] It also influences the MAPK/ERK and mTORC2/AKT pathways to control cell survival, proliferation, and migration.[6][10]
Caption: TMBIM6 signaling pathways and the inhibitory action of an antagonist.
Experimental Workflow for Antagonist Validation
The validation of a TMBIM6 antagonist should follow a systematic, multi-tiered approach. The workflow begins with primary assays to confirm the antagonist's effect on cell viability and apoptosis in TMBIM6-overexpressing cancer cells. Secondary assays then dissect the mechanism of action by investigating the impact on specific signaling pathways and cellular functions regulated by TMBIM6.
Caption: Experimental workflow for in vitro validation of a TMBIM6 antagonist.
Key Experiments and Protocols
Cell Viability and Proliferation Assays
Objective: To determine the dose-dependent effect of the TMBIM6 antagonist on the viability and proliferation of cancer cells with high TMBIM6 expression.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT1080) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the TMBIM6 antagonist (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Antagonist Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 90 ± 6.3 |
| 1 | 85 ± 6.0 | 75 ± 4.7 | 60 ± 5.1 |
| 10 | 55 ± 5.3 | 40 ± 4.2 | 25 ± 3.9 |
| 100 | 20 ± 3.1 | 10 ± 2.5 | 5 ± 1.8 |
Apoptosis Assays
Objective: To confirm that the reduction in cell viability is due to the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the TMBIM6 antagonist at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| Antagonist (IC₅₀) | 45.7 ± 3.1 | 28.9 ± 2.5 | 22.3 ± 2.9 | 3.1 ± 1.1 |
Western Blot Analysis of Signaling Pathways
Objective: To investigate the antagonist's effect on key proteins within the ER stress, AKT, and MAPK signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the antagonist at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Primary antibodies should include: TMBIM6, p-IRE1α, XBP1s, GRP78, CHOP, p-AKT, total AKT, p-ERK, total ERK, Bcl-2, Bax, and β-actin (as a loading control).[2][8]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Densitometry: Quantify band intensity using software like ImageJ.
Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | Antagonist (IC₅₀) (Relative Density) | Fold Change |
| p-IRE1α | 1.0 ± 0.1 | 3.5 ± 0.4 | +3.5 |
| CHOP | 1.0 ± 0.2 | 4.2 ± 0.5 | +4.2 |
| p-AKT (S473) | 1.0 ± 0.15 | 0.3 ± 0.08 | -3.3 |
| p-ERK (T202/Y204) | 1.0 ± 0.1 | 0.4 ± 0.09 | -2.5 |
| Bcl-2/Bax Ratio | 3.2 ± 0.3 | 0.8 ± 0.2 | -4.0 |
Cell Migration Assay
Objective: To assess the antagonist's ability to inhibit cancer cell migration, a key function promoted by TMBIM6.[6]
Protocol: Wound Healing (Scratch) Assay
-
Create Monolayer: Grow cells to 90-100% confluency in a 6-well plate.
-
Create Scratch: Create a uniform "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove debris and add fresh media containing the TMBIM6 antagonist at a sub-lethal concentration (e.g., IC₂₀) to minimize confounding effects from cell death.
-
Imaging: Capture images of the scratch at 0 hours and after 24 hours.
-
Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 85 ± 7.2 |
| Antagonist (IC₂₀) | 25 ± 5.1 |
Conclusion
The successful validation of a TMBIM6 antagonist requires a rigorous in vitro assessment of its biological effects. The protocols detailed above provide a robust framework for characterizing the antagonist's potency in inducing cell death, its mechanism of action via modulation of TMBIM6-regulated signaling pathways, and its impact on cancer cell function. Positive results from these assays will provide a strong rationale for advancing promising candidates to in vivo studies.
References
- 1. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMBIM6 promotes diabetic tubular epithelial cell survival and albumin endocytosis by inhibiting the endoplasmic reticulum stress sensor, IRE1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Evolutionary Conserved Transmembrane BAX Inhibitor Motif (TMBIM) Containing Protein Family Members 5 and 6 Are Essential for the Development and Survival of Drosophila melanogaster [frontiersin.org]
- 10. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation [u-labex.com]
Application Notes and Protocols: TMBIM6 Antagonist-1 Mechanism of Action Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-pass transmembrane protein primarily localized in the endoplasmic reticulum (ER).[1][2][3][4] TMBIM6 plays a crucial cytoprotective role by regulating several key cellular processes, including apoptosis, calcium homeostasis, ER stress, and autophagy.[1][3][5][6][7] Its overexpression has been linked to the progression and chemoresistance of various cancers, such as breast, prostate, lung, and liver cancer, making it a promising therapeutic target.[1][4][8][9][10]
These application notes provide a comprehensive guide for studying the mechanism of action of TMBIM6 Antagonist-1, a novel small molecule inhibitor of TMBIM6. The protocols and assays detailed herein are designed to enable researchers to characterize the antagonist's effects on key TMBIM6-mediated signaling pathways.
Proposed Mechanism of Action of this compound
Based on the known functions of TMBIM6, this compound is hypothesized to exert its effects through the following mechanisms:
-
Induction of Apoptosis: By inhibiting the anti-apoptotic function of TMBIM6, the antagonist is expected to sensitize cancer cells to apoptotic stimuli. TMBIM6 is known to suppress apoptosis by interacting with Bcl-2 family proteins and modulating the unfolded protein response (UPR).[1][8]
-
Disruption of Calcium Homeostasis: TMBIM6 functions as a calcium leak channel in the ER, thereby regulating intracellular calcium levels.[1][11][6][7] this compound may disrupt this function, leading to elevated ER calcium, increased cytosolic calcium, and subsequent activation of calcium-dependent cell death pathways.
-
Modulation of ER Stress: TMBIM6 helps mitigate ER stress by interacting with key UPR sensors like IRE1α.[2] Inhibition of TMBIM6 is likely to exacerbate ER stress, leading to apoptosis in cancer cells.
-
Inhibition of Autophagy: TMBIM6 enhances autophagy by regulating lysosomal calcium levels and biogenesis.[11][6][12] By antagonizing TMBIM6, the compound may inhibit autophagy, a process that can promote cancer cell survival under stress.
-
Downregulation of Pro-Survival Signaling: TMBIM6 has been shown to activate the mTORC2/AKT and MAPK/ERK signaling pathways, which are critical for cancer cell growth and proliferation.[4][8][10] this compound is expected to inhibit these pathways.
Key Signaling Pathways
The following diagram illustrates the central role of TMBIM6 in various cellular signaling pathways.
Caption: TMBIM6 signaling pathways involved in cell survival and proliferation.
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | TMBIM6 Expression | IC50 (µM) of this compound |
| MCF-7 | High | Example: 5.2 |
| MDA-MB-231 | High | Example: 8.1 |
| T47D | Moderate | Example: 15.7 |
| MCF-10A | Low | Example: > 50 |
Table 2: Effect of this compound on Apoptosis Markers
| Treatment | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | Example: 5.1 ± 0.8 | Example: 1.0 ± 0.1 |
| This compound (10 µM) | Example: 35.2 ± 2.5 | Example: 4.8 ± 0.5 |
| This compound + Z-VAD-FMK | Example: 8.9 ± 1.2 | Example: 1.2 ± 0.2 |
Table 3: Effect of this compound on Signaling Pathway Phosphorylation
| Treatment | p-AKT (Ser473) / Total AKT (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| Vehicle Control | Example: 1.0 ± 0.1 | Example: 1.0 ± 0.1 |
| This compound (10 µM) | Example: 0.3 ± 0.05 | Example: 0.4 ± 0.08 |
Experimental Protocols
The following is a general workflow for characterizing a TMBIM6 antagonist.
Caption: Experimental workflow for TMBIM6 antagonist characterization.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-tumorigenic cell line (e.g., MCF-10A)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in apoptosis and signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-TMBIM6, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Intracellular Calcium Measurement
Objective: To measure changes in cytosolic calcium levels upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black-walled plate.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Measure the baseline fluorescence.
-
Add this compound and monitor the change in fluorescence over time.
-
As a positive control, add a calcium ionophore like ionomycin (B1663694) at the end of the experiment to determine the maximum fluorescence.
-
Calculate the change in intracellular calcium concentration based on the fluorescence intensity.
Conclusion
The provided application notes and protocols offer a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, calcium signaling, ER stress, and key survival pathways, researchers can gain a comprehensive understanding of its therapeutic potential. These studies will be instrumental in the preclinical development of TMBIM6 inhibitors as a novel class of anti-cancer agents.
References
- 1. TMBIM-mediated Ca2+ homeostasis and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 9. mdpi.com [mdpi.com]
- 10. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMBIM6 Antagonism in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TMBIM6 antagonists in preclinical xenograft models of cancer. The protocols outlined below cover both small molecule-based and genetic antagonism approaches, offering a framework for investigating the therapeutic potential of targeting TMBIM6 in vivo.
I. Introduction to TMBIM6 in Cancer
Transmembrane B-cell lymphoma 2-associated X protein inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved transmembrane protein primarily located in the endoplasmic reticulum (ER) membrane.[1] TMBIM6 is a key regulator of intracellular calcium homeostasis, apoptosis, and ER stress.[2][3][4] Upregulation of TMBIM6 has been observed in various cancer types, including breast, prostate, lung, and cervical cancers, where it is associated with tumor progression, metastasis, and resistance to therapy.[1][5][6] Consequently, antagonism of TMBIM6 presents a promising therapeutic strategy for cancer treatment.
II. Approaches to TMBIM6 Antagonism in Xenograft Models
Two primary strategies for antagonizing TMBIM6 function in vivo are detailed:
-
Small Molecule Antagonism: This approach involves the systemic administration of a small molecule that directly inhibits TMBIM6 function. A potential TMBIM6 antagonist, referred to as the BIA compound, has been identified to suppress tumor formation and progression in xenograft models by preventing TMBIM6's interaction with mTORC2.[5]
-
Genetic Antagonism (shRNA): This method utilizes RNA interference to specifically suppress TMBIM6 expression. Lentiviral vectors encoding short hairpin RNA (shRNA) targeting TMBIM6 can be used to create stable knockdown cancer cell lines for implantation in xenograft models.[7] This approach allows for the investigation of the long-term effects of TMBIM6 depletion on tumor growth.
III. Signaling Pathways Involving TMBIM6
TMBIM6 is implicated in multiple signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways is essential for interpreting the effects of TMBIM6 antagonism.
Caption: TMBIM6-mTORC2-AKT Signaling Pathway and Inhibition by BIA.
Caption: TMBIM6-MAPK/ERK Signaling Pathway and Downregulation by shRNA.
IV. Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with TMBIM6 antagonists. Specific parameters may need to be optimized based on the cancer cell line, animal model, and antagonist used.
This protocol is based on general methodologies for in vivo cancer models using small molecule inhibitors.
1. Materials:
-
TMBIM6 antagonist (e.g., BIA compound)
-
Vehicle for solubilizing the antagonist (e.g., DMSO, PBS, or a formulation suitable for in vivo use)
-
Human cancer cell line with known TMBIM6 expression
-
Immunocompromised mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
2. Experimental Workflow:
References
- 1. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMBIM6 transmembrane BAX inhibitor motif containing 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMBIM6 Antagonist-1 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved anti-apoptotic protein primarily located in the endoplasmic reticulum.[1] Upregulation of TMBIM6 is observed in numerous cancers, including breast, lung, and prostate cancer, and is often correlated with a poor prognosis.[1][2] TMBIM6 exerts its pro-survival function through various mechanisms, notably by modulating cellular stress responses and signaling pathways that control cell death. Consequently, the inhibition of TMBIM6 presents a promising therapeutic strategy for cancer treatment.
This document provides detailed application notes and protocols for utilizing a TMBIM6 antagonist to induce apoptosis in cancer cells. The specific antagonist focused on in these protocols is a chalcone (B49325) scaffold-derived compound referred to as BIA.[2]
Mechanism of Action
The TMBIM6 antagonist BIA induces apoptosis in cancer cells primarily by disrupting the interaction between TMBIM6 and the mechanistic target of rapamycin (B549165) complex 2 (mTORC2).[2][3] This disruption prevents the activation of the serine/threonine kinase AKT (also known as Protein Kinase B), a critical node in cell survival signaling.[2][3] The inhibition of AKT phosphorylation leads to the downstream induction of apoptosis.
Additionally, downregulation of TMBIM6 has been shown to inactivate the MAPK/ERK signaling pathway, which is also involved in promoting cell proliferation and survival.[1]
Data Presentation
Table 1: In Vitro Efficacy of TMBIM6 Antagonist (BIA) on Cell Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of BIA in various cancer cell lines after 3 days of treatment.[2] This data is indicative of the antagonist's potency in inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) |
| HT1080 | Fibrosarcoma | 1.7 ± 0.1 |
| MCF7 | Breast Cancer | 2.6 ± 0.4 |
| MDA-MB-231 | Breast Cancer | 2.6 ± 0.5 |
| SKBR3 | Breast Cancer | 2.4 ± 0.4 |
Table 2: Qualitative Effects of TMBIM6 Inhibition on Apoptotic Markers
Inhibition of TMBIM6, either by antagonists like BIA or through siRNA-mediated knockdown, has been shown to modulate the expression of key apoptosis-related proteins.
| Method of Inhibition | Cell Line/Model | Effect on Pro-Apoptotic Markers (e.g., BAX, Cleaved Caspase-3) | Effect on Anti-Apoptotic Markers (e.g., Bcl-2) | Reference |
| BIA Treatment | Chronic Lymphocytic Leukemia (CLL) | Induction of Apoptosis | Not Specified | [4] |
| siRNA Knockdown | Neonatal Hypoxic-Ischemic Rat Model | Increased BAX and Cleaved Caspase-3 | Decreased Bcl-2 | [3] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by TMBIM6 antagonism and a general workflow for assessing its apoptotic effects.
Caption: TMBIM6-mTORC2-AKT Signaling Pathway Inhibition.
Caption: TMBIM6 and the MAPK/ERK Signaling Pathway.
Caption: Experimental Workflow for TMBIM6 Antagonist.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the dose-dependent effect of the TMBIM6 antagonist on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TMBIM6 Antagonist (BIA)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the TMBIM6 antagonist (e.g., 0.1 µM to 10 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the antagonist-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, add 100 µL of the reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with the TMBIM6 antagonist.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the TMBIM6 antagonist at concentrations around the predetermined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol detects the cleavage of key apoptotic proteins like Caspase-3 and PARP.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
The TMBIM6 antagonist BIA represents a promising agent for inducing apoptosis in cancer cells. The provided data and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TMBIM6 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of targeting TMBIM6 in various cancer types.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenoviral TMBIM6 vector attenuates ER-stress-induced apoptosis in a neonatal hypoxic-ischemic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing TMBIM6 Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the specificity of inhibitors targeting the Transmembrane Bax Inhibitor Motif-containing 6 (TMBIM6) protein. TMBIM6, also known as Bax Inhibitor-1 (BI-1), is an endoplasmic reticulum (ER)-resident protein that regulates apoptosis, ER stress, and calcium homeostasis. Its involvement in various diseases, including cancer, makes it an attractive therapeutic target. Ensuring the specificity of TMBIM6 inhibitors is crucial for minimizing off-target effects and developing safe and effective therapeutics.
This document outlines several orthogonal approaches, from target engagement and functional assays in cellular systems to proteome-wide specificity profiling.
I. Biochemical and Biophysical Assays for Target Engagement
Directly measuring the binding of an inhibitor to TMBIM6 is the first step in assessing its specificity. Given that TMBIM6 is a transmembrane protein, methods applicable to this class of proteins are essential.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2]
Protocol: CETSA for TMBIM6
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous or overexpressed TMBIM6 to 80-90% confluency.
-
Treat cells with the TMBIM6 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Transfer the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[1]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[1]
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against TMBIM6.
-
Quantify the band intensities and plot the percentage of soluble TMBIM6 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
II. Functional Assays to Determine On-Target Activity
Functional assays are critical to confirm that target engagement translates into modulation of TMBIM6 activity. As TMBIM6 functions as a Ca2+ leak channel, assays measuring intracellular calcium dynamics are highly relevant.
Intracellular Calcium Measurement using Fura-2 AM
This assay measures changes in cytosolic calcium concentrations, which are influenced by TMBIM6's ability to regulate ER calcium leak.
Protocol: Fura-2 AM Calcium Imaging
-
Cell Preparation:
-
Seed cells on glass coverslips and culture overnight.
-
Wash the cells with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM in imaging buffer, potentially with Pluronic F-127 to aid solubilization).[3]
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.[4]
-
Wash the cells with imaging buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.[5]
-
-
Imaging and Data Acquisition:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.[6]
-
Establish a baseline fluorescence ratio (F340/F380).
-
Add the TMBIM6 inhibitor and record the change in the fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium, which could be a consequence of TMBIM6 inhibition.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
III. Cellular Assays for Downstream Signaling and Specificity
Assessing the impact of the inhibitor on signaling pathways known to be modulated by TMBIM6 provides further evidence of on-target activity and specificity.
Proximity Ligation Assay (PLA) for Protein-Protein Interactions
TMBIM6 is known to interact with proteins such as mTORC2. A PLA can be used to determine if an inhibitor disrupts these interactions.[7]
Protocol: TMBIM6-mTORC2 Interaction PLA
-
Cell Preparation and Fixation:
-
Culture cells on coverslips, treat with the inhibitor or vehicle.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the cells with two primary antibodies raised in different species, one against TMBIM6 and another against a component of the mTORC2 complex (e.g., RICTOR).
-
-
PLA Probe Incubation:
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides, one PLUS and one MINUS) that bind to the primary antibodies.[7]
-
-
Ligation and Amplification:
-
If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.
-
Amplify the circular DNA via rolling circle amplification using a polymerase.[7]
-
-
Detection and Imaging:
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope. Each spot represents a protein-protein interaction.
-
-
Analysis:
-
Quantify the number of PLA signals per cell. A decrease in the number of signals in inhibitor-treated cells compared to the control indicates disruption of the TMBIM6-mTORC2 interaction.
-
IV. Proteome-Wide Specificity Profiling
To comprehensively assess inhibitor specificity, it is essential to identify potential off-target interactions across the entire proteome.
Affinity Purification-Mass Spectrometry (AP-MS)
This technique uses an immobilized version of the inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][9]
Protocol: AP-MS for TMBIM6 Inhibitor
-
Inhibitor Immobilization:
-
Synthesize an analog of the TMBIM6 inhibitor with a linker for immobilization to beads (e.g., NHS-activated sepharose beads).
-
-
Cell Lysis and Affinity Purification:
-
Prepare cell lysates from TMBIM6-expressing cells.
-
Incubate the cell lysate with the inhibitor-conjugated beads. To distinguish specific from non-specific binders, perform a competition experiment by co-incubating with an excess of the free, non-immobilized inhibitor.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their abundance. Proteins that are significantly less abundant in the competition experiment are considered specific binders.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: In Vitro Potency of TMBIM6 Inhibitor BIA
| Cell Line | IC50 (µM) at 3 days | TMBIM6 Expression Level | Reference |
| HT1080 | 1.7 ± 0.1 | High | [10] |
| MCF7 | 2.6 ± 0.4 | High | [10] |
| MDA-MB-231 | 2.6 ± 0.5 | High | [10] |
| SKBR3 | 2.4 ± 0.4 | Low | [10] |
Table 2: Off-Target Profile of a Hypothetical TMBIM6 Inhibitor
| Target Family | Representative Off-Targets | IC50 / Ki (µM) |
| Ion Channels | hERG, Nav1.5, Cav1.2 | > 10 |
| Kinases | EGFR, VEGFR2, Abl | > 10 |
| GPCRs | β2-adrenergic, M1 muscarinic | > 10 |
| Other | Other TMBIM family members | > 10 |
Visualization of Pathways and Workflows
Signaling Pathways Involving TMBIM6
TMBIM6 is implicated in several key cellular signaling pathways. Understanding these pathways is crucial for designing experiments to probe the functional consequences of TMBIM6 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. hellobio.com [hellobio.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of TMBIM6 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved endoplasmic reticulum (ER) resident protein.[1] It is a key regulator of cellular stress responses, calcium homeostasis, and apoptosis.[1][2] TMBIM6 has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] In the context of cancer, TMBIM6 expression has been shown to impact patient survival, chemoresistance, and metastasis.[2][3]
Recent groundbreaking research has identified TMBIM6 as a promising therapeutic target.[4][5] Interestingly, studies have demonstrated that TMBIM6 agonism, rather than antagonism, can induce a non-apoptotic form of programmed cell death known as paraptosis in cancer cells.[2][6] This effect has been observed to be universal across various cancer types, irrespective of their genotype or phenotype.[4][6] Preclinical xenograft models have shown that TMBIM6 agonists can lead to rapid and significant cancer cell death with no observable toxicity, even at high doses.[2]
These findings position TMBIM6 modulators, particularly agonists, as a potentially groundbreaking class of therapeutics for solid tumors and resistant malignancies.[4][5] This document provides detailed application notes and protocols for the in vivo delivery and study of TMBIM6 modulators, with a focus on the methodologies suggested by recent successful preclinical studies.
Signaling Pathways Involving TMBIM6
Understanding the signaling pathways modulated by TMBIM6 is crucial for designing and interpreting in vivo studies. TMBIM6 is a multifaceted protein that influences several key cellular processes.
TMBIM6-Mediated Paraptosis in Cancer Cells
Recent studies have elucidated a non-canonical pathway through which TMBIM6 agonism induces paraptosis in cancer cells. This pathway is distinct from classical apoptosis and does not involve common signaling molecules like p38 MAPK, JNK, or ERK.[2][6] Instead, it is triggered by changes in the intracellular environment (ICE), such as increased cytosolic calcium and reactive oxygen species (ROS).[2][6]
Caption: TMBIM6 agonist-induced paraptosis pathway in cancer cells.
TMBIM6 and mTORC2/AKT Signaling
TMBIM6 has also been shown to contribute to cancer progression through its interaction with the mTORC2 complex, leading to AKT activation.[7] This pathway promotes glycolysis, protein synthesis, and lipid synthesis, all of which are crucial for tumor growth.[7] A potential TMBIM6 antagonist, BIA, has been identified to disrupt the TMBIM6-mTORC2 interaction and suppress tumor formation in xenograft models.[7]
Caption: TMBIM6 interaction with mTORC2 leading to AKT activation.
In Vivo Delivery Systems for TMBIM6 Modulators
The choice of delivery system is critical for the successful in vivo application of TMBIM6 modulators. While specific formulations for the recently described small molecule agonists (SMQs) are not publicly detailed, general principles for in vivo delivery of small molecules and peptides can be applied.
Small Molecule Modulators (e.g., SMQs, BIA)
Small molecule modulators offer the advantage of potentially being orally bioavailable, though initial in vivo studies often rely on parenteral administration to ensure consistent dosing and bioavailability.
Delivery Considerations:
-
Formulation: Small molecules are typically formulated in biocompatible vehicles for injection. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG, or cyclodextrins. It is crucial to establish the maximum tolerated concentration of the vehicle in the chosen animal model.
-
Route of Administration: The route of administration will depend on the experimental goals and the properties of the compound.
-
Intraperitoneal (IP) Injection: Commonly used for systemic delivery in rodent models. It offers a good balance between ease of administration and systemic exposure.
-
Intravenous (IV) Injection: Provides immediate and complete systemic exposure. Often used for pharmacokinetic studies.
-
Oral Gavage (PO): Suitable for assessing the oral bioavailability of a compound.
-
Direct Tumor Injection: For localized delivery and to assess direct anti-tumor effects while minimizing systemic exposure.[8]
-
Peptide-Based Modulators
Peptides can also be designed to modulate TMBIM6 activity. However, they often face challenges with stability and delivery.
Delivery Systems for Peptides:
-
Chemical Modifications: Modifying peptides with strategies like PEGylation or incorporation of unnatural amino acids can enhance their stability and circulation half-life.[9]
-
Nanoparticle Encapsulation: Encapsulating peptides in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect them from degradation, improve their pharmacokinetic profile, and potentially target them to tumor tissues through the enhanced permeability and retention (EPR) effect.[10]
-
Cell-Penetrating Peptides (CPPs): Fusing the therapeutic peptide to a CPP can facilitate its entry into cells.[11]
Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies of TMBIM6 modulators.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a TMBIM6 modulator in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Methodology:
-
Cell Line Selection and Culture: Select a cancer cell line with known TMBIM6 expression levels. Culture the cells under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the TMBIM6 modulator or vehicle control according to the chosen route and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Signs of toxicity may include significant weight loss, lethargy, or ruffled fur.
-
Endpoint: At the end of the study (defined by a predetermined tumor volume in the control group or a set time point), euthanize the mice.
-
Ex Vivo Analysis: Excise the tumors, weigh them, and process them for downstream analyses such as histology (H&E staining), immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis markers, and Western blotting or qPCR for target engagement and biomarker modulation.
Protocol 2: Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the TMBIM6 modulator.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., mice or rats).
-
Drug Administration: Administer a single dose of the TMBIM6 modulator via the intended clinical route (e.g., IV or PO).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of the TMBIM6 modulator in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Quantitative Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for comparing the efficacy and safety of different TMBIM6 modulators or delivery systems.
Table 1: Summary of In Vivo Efficacy Data for a TMBIM6 Agonist (SMQ)
| Parameter | Vehicle Control | TMBIM6 Agonist (SMQ) | p-value | Reference |
| Tumor Growth Inhibition (%) | 0 | > 95 | < 0.0001 | [4] |
| Final Tumor Volume (mm³) | Report Mean ± SEM | Report Mean ± SEM | < 0.0001 | [4] |
| Final Tumor Weight (g) | Report Mean ± SEM | Report Mean ± SEM | < 0.0001 | [4] |
| Body Weight Change (%) | Report Mean ± SEM | Report Mean ± SEM | Not Significant | [2][4] |
| Observed Toxicity | None | None | N/A | [2][4] |
Table 2: Hypothetical Pharmacokinetic Parameters for a TMBIM6 Modulator
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1200 ± 150 | 450 ± 90 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (ng·h/mL) | 2500 ± 300 | 3000 ± 400 |
| t½ (h) | 4.5 | 6.0 |
| Oral Bioavailability (%) | N/A | 30 |
Conclusion
TMBIM6 has emerged as a highly promising and druggable target for cancer therapy. The novel mechanism of inducing paraptosis through TMBIM6 agonism presents a paradigm-shifting approach to cancer treatment. The protocols and guidelines presented in this document are intended to provide a framework for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of TMBIM6 modulators. Careful consideration of the delivery system, experimental design, and quantitative data analysis will be paramount to advancing these exciting new therapeutic strategies toward clinical application.
References
- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo delivery of therapeutic proteins using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-MBIM6 Inhibitor Drug Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX Inhibitor Motif-Containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-transmembrane protein primarily localized in the endoplasmic reticulum (ER).[1] TMBIM6 is a key regulator of several critical cellular processes, including apoptosis, autophagy, calcium homeostasis, and the unfolded protein response (UPR).[2][3] Its overexpression has been implicated in the progression, metastasis, and chemoresistance of various cancers, such as breast, prostate, and lung cancer, making it a compelling therapeutic target.[1][4] TMBIM6 exerts its functions through intricate signaling pathways, notably involving mTORC2, MAPK/ERK, and calcium signaling cascades.[4][5][6]
These application notes provide detailed protocols for in vitro and in vivo studies designed to investigate the efficacy and mechanism of action of TMBIM6 inhibitors. The following sections include experimental workflows, methodologies for key assays, and structured data presentation to facilitate the evaluation of novel therapeutic compounds targeting TMBIM6.
I. TMBIM6 Signaling Pathways
TMBIM6 is a central node in a complex network of signaling pathways that regulate cell survival and death. Understanding these pathways is crucial for designing experiments and interpreting data from inhibitor studies.
A. TMBIM6 and Calcium Homeostasis/Autophagy
TMBIM6 functions as a Ca2+ leak channel in the ER, influencing intracellular calcium levels.[2] This modulation of calcium signaling is linked to the regulation of autophagy. TMBIM6-mediated calcium efflux from the ER can increase lysosomal calcium levels, which in turn activates calcineurin. Activated calcineurin dephosphorylates Transcription Factor EB (TFEB), promoting its nuclear translocation and the subsequent expression of autophagy-related and lysosomal genes.[7]
B. TMBIM6 and mTORC2/AKT Signaling
TMBIM6 has been shown to directly interact with the mTORC2 complex at the ER membrane, promoting its assembly and activation.[6] This leads to the phosphorylation and activation of AKT, a key kinase that drives cellular metabolism, growth, and proliferation. By stabilizing the mTORC2 complex, TMBIM6 enhances downstream signaling that supports tumor progression.
C. TMBIM6 and MAPK/ERK Signaling
TMBIM6 expression is also linked to the activation of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, migration, and invasion in cancer.[4] TMBIM6 can upregulate miR-181a, which in turn contributes to the activation of ERK. This pathway can lead to the expression of transcription factors like Snail-1 and Snail-2, promoting epithelial-to-mesenchymal transition (EMT) and metastasis.[4]
II. Experimental Protocols
A. In Vitro Assays
A crucial first step in evaluating TMBIM6 inhibitors is to assess their effects on cancer cells in culture. The following protocols describe key in vitro assays.
To validate the on-target effects of a TMBIM6 inhibitor, it is essential to compare its phenotype to that of genetic knockdown of TMBIM6.
Protocol:
-
Vector Preparation: Utilize a lentiviral vector (e.g., pLKO.1) containing a short hairpin RNA (shRNA) sequence targeting TMBIM6. A scrambled, non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., pMD2.G and psPAX2).
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line (e.g., MCF-7, HT1080) with the lentiviral particles in the presence of polybrene.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from knockdown and control cells. Synthesize cDNA and perform qRT-PCR using primers specific for TMBIM6 and a housekeeping gene (e.g., GAPDH) for normalization.[4] Successful knockdown is typically defined as a >70% reduction in mRNA levels.
-
Western Blot: Lyse cells and perform western blotting using an antibody specific for TMBIM6. Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[2][5]
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8] Include wells with medium only for background measurement.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the TMBIM6 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[9] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[9] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorochrome-conjugated Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the TMBIM6 inhibitor at various concentrations for a specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: a. Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL). c. Incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry immediately.[7]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
This technique is used to determine if a TMBIM6 inhibitor disrupts the physical interaction between TMBIM6 and components of the mTORC2 complex, such as RICTOR.[10]
Protocol:
-
Cell Lysis: Lyse cells treated with the TMBIM6 inhibitor or vehicle control with a non-disruptive lysis buffer (e.g., CHAPS-based buffer) to preserve protein complexes.[11]
-
Immunoprecipitation: a. Incubate the cell lysate with an antibody against TMBIM6 (or a component of mTORC2, like RICTOR) overnight at 4°C with gentle rotation. b. Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washes: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against the suspected interacting protein (e.g., RICTOR if TMBIM6 was immunoprecipitated).
B. In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of a TMBIM6 inhibitor in a living organism, a xenograft mouse model is commonly used.
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., HT1080, MCF-7) and resuspend them in a sterile solution, such as PBS or a mixture with Matrigel, to enhance tumor take.
-
Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the TMBIM6 inhibitor or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. For example, the TMBIM6 agonist MQT has been used at a loading dose of 100 mg/kg followed by 20 mg/kg every other day.[12] High doses of up to 450 mg/kg have been shown to be non-toxic.[6][13]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).[14] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform immunohistochemistry (IHC) on tumor sections to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
III. Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparing the efficacy of different TMBIM6 inhibitors.
Table 1: In Vitro Efficacy of TMBIM6 Inhibitors
| Cell Line | Compound | IC50 (µM) | Assay Duration (days) | Reference |
| HT1080 | BIA | 1.7 ± 0.1 | 3 | [10] |
| MCF-7 | BIA | 2.6 ± 0.4 | 3 | [10] |
| MDA-MB-231 | BIA | 2.6 ± 0.5 | 3 | [10] |
| SKBR3 | BIA | 2.4 ± 0.4 | 3 | [10] |
Table 2: In Vivo Efficacy of TMBIM6 Modulators in Xenograft Models
| Cancer Type | Cell Line | Compound | Dosage and Schedule | Tumor Reduction (%) | Study Duration (days) | Reference |
| Breast | MCF-7 | MQT (agonist) | 100 mg/kg loading, then 20 mg/kg QoD | >95% | 20 | [12] |
| Ovarian | SK-OV-3 | MQT (agonist) | 100 mg/kg loading, then 20 mg/kg QoD | >95% | 20 | [12] |
Table 3: Effect of TMBIM6 Knockdown on Gene Expression
| Cell Line | Method | Target Gene | Knockdown Efficiency (%) | Reference |
| Various | shRNA | CDH5, KRT80 | 75-90% | [12][15] |
| HT1080 | Sp1 siRNA | TMBIM6 | ~50-70% | [4] |
These protocols and data presentation formats provide a comprehensive framework for the preclinical evaluation of TMBIM6 inhibitors. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, facilitating the development of novel cancer therapeutics targeting TMBIM6.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 6. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Celastrol Attenuates the Invasion and Migration and Augments the Anticancer Effects of Bortezomib in a Xenograft Mouse Model of Multiple Myeloma [frontiersin.org]
- 15. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
Quantifying the Effects of TMBIM6 Antagonists on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved anti-apoptotic protein primarily located in the endoplasmic reticulum.[1][2] Its overexpression has been implicated in the progression and chemoresistance of various cancers, making it a compelling therapeutic target.[3][4] TMBIM6 plays a crucial role in cellular homeostasis by regulating the unfolded protein response (UPR) and mitigating endoplasmic reticulum (ER) stress-induced apoptosis.[1] Antagonizing TMBIM6 function presents a promising strategy to induce cancer cell death. This document provides detailed protocols and application notes for quantifying the effects of TMBIM6 antagonists on cell viability.
Data Presentation: Efficacy of TMBIM6 Antagonists
The efficacy of a TMBIM6 antagonist can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The IC50 value represents the concentration of the antagonist required to inhibit cell viability by 50%. Below is a summary of the reported IC50 values for the TMBIM6 antagonist, BIA.[3]
| Cell Line | Cancer Type | TMBIM6 Expression | IC50 of BIA (3-day treatment) |
| HT1080 | Fibrosarcoma | High | 1.7 ± 0.1 µM |
| MCF7 | Breast Cancer | High | 2.6 ± 0.4 µM |
| MDA-MB-231 | Breast Cancer | High | 2.6 ± 0.5 µM |
| SKBR3 | Breast Cancer | Low | 2.4 ± 0.4 µM |
These data indicate that BIA effectively reduces the viability of various cancer cell lines.[3] Notably, the sensitivity to BIA does not appear to directly correlate with the expression level of TMBIM6, suggesting a complex mechanism of action or the involvement of other cellular factors.[3] Further investigation into the dose-dependent effects of TMBIM6 antagonists is crucial for their development as therapeutic agents.
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways modulated by TMBIM6 is essential for interpreting the effects of its antagonists. TMBIM6 is a negative regulator of apoptosis, and its inhibition is expected to promote cell death. The following diagrams illustrate the key signaling pathway and the general experimental workflow for assessing the impact of a TMBIM6 antagonist on cell viability.
Caption: TMBIM6 promotes cell survival by activating the mTORC2/AKT pathway, which in turn inhibits apoptosis. TMBIM6 antagonists like BIA block this protective mechanism.
Caption: A streamlined workflow for assessing the impact of TMBIM6 antagonists on cancer cell viability using common colorimetric assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the steps to determine the IC50 value of a TMBIM6 antagonist using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[5]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
TMBIM6 antagonist stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the TMBIM6 antagonist in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest antagonist concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the antagonist dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
To confirm that the observed decrease in cell viability is due to apoptosis, an Annexin V/PI staining assay followed by flow cytometry can be performed. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cells treated with TMBIM6 antagonist
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the TMBIM6 antagonist at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the TMBIM6 antagonist.
-
By following these protocols, researchers can effectively quantify the impact of TMBIM6 antagonists on cancer cell viability and gain insights into their mechanism of action, thereby facilitating the development of novel cancer therapeutics.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Adenoviral TMBIM6 vector attenuates ER-stress-induced apoptosis in a neonatal hypoxic-ischemic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving TMBIM6 antagonist-1 solubility for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TMBIM6 antagonist-1 in cell culture experiments. Our goal is to help you overcome common challenges, particularly those related to compound solubility, to ensure the success of your research.
Troubleshooting Guide: Improving this compound Solubility
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several steps to troubleshoot this problem:
-
Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any precipitate before preparing a new stock solution.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated by many cell lines. A slightly higher DMSO concentration may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments to assess any effects on your cells.[1]
-
Use Ultrasonic Treatment: The supplier of this compound recommends using ultrasonic treatment to aid in its dissolution in DMSO.[2] Ensure your stock solution is fully dissolved before further dilution.
-
Lower the Final Concentration: The concentration of this compound in your experiment may be too high, exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Modify the Dilution Method: Instead of diluting the DMSO stock directly in a large volume of aqueous buffer, try a serial dilution approach. Alternatively, you can add the small volume of DMSO stock directly to the cell culture medium containing serum, which can help to keep the compound in solution.[3]
-
Consider a Co-solvent System: For highly insoluble compounds, using a co-solvent system (e.g., with ethanol (B145695) or PEG) in addition to DMSO might improve solubility. However, the toxicity of any co-solvent on your specific cell line must be evaluated.[1]
Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A2: The tolerance to DMSO can vary significantly between different cell lines. Here are some general guidelines:
| DMSO Concentration | General Effect on Cell Lines |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[1] |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[1] |
| > 0.5% - 1% | Can be cytotoxic and may cause off-target effects in some cell lines.[1] |
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the effect on your specific cell line.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper preparation and storage are critical for the stability and efficacy of this compound.
-
Use High-Quality, Anhydrous DMSO: The solubility of this compound can be significantly impacted by hygroscopic (water-absorbing) DMSO.[2] Use newly opened, high-purity, anhydrous DMSO for preparing your stock solutions.
-
Storage of Stock Solutions: According to the supplier, stock solutions of this compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4][5][6] To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a potential antagonist of the Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6) protein. It is thought to act by preventing the binding of TMBIM6 to mTORC2, which in turn decreases mTORC2 activity. Additionally, it may regulate the "leaky" calcium channel function of TMBIM6.[2][7]
Q5: What is the function of TMBIM6?
A5: TMBIM6, also known as Bax Inhibitor-1 (BI-1), is an anti-apoptotic protein located in the endoplasmic reticulum (ER) membrane.[8][9] It plays a crucial role in several cellular processes:
-
Calcium Homeostasis: It functions as a calcium leak channel in the ER, modulating intracellular calcium levels.[10][11]
-
Unfolded Protein Response (UPR): It can inhibit IRE1α, a key sensor of the ER stress response.[12]
-
Apoptosis: As its name suggests, it can suppress apoptosis.[8][9]
-
Autophagy: By influencing lysosomal calcium levels, TMBIM6 can enhance autophagy.[10][13][14]
-
Signaling Pathways: TMBIM6 is involved in the MAPK/ERK and mTORC2/AKT signaling pathways.[7][8]
Q6: What are the known effects of this compound in cell culture?
A6: In vitro studies have shown that this compound can:
-
Inhibit the viability of various cancer cell lines, including HT1080, MCF7, MDA-MB-231, and SKBR3 cells, in a dose-dependent manner.[2]
-
Decrease cell migration in these cell lines.[2]
-
Downregulate the phosphorylation of AKT at serine 473 (p-AKT S473), a downstream target of mTORC2.[2]
Quantitative Data Summary
| Cell Line | IC50 of this compound (3-day treatment) |
| HT1080 | 1.7 ± 0.1 µM |
| MCF7 | 2.6 ± 0.4 µM |
| MDA-MB-231 | 2.6 ± 0.5 µM |
| SKBR3 | 2.4 ± 0.4 µM |
Data sourced from MedchemExpress product information.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a precise volume of new, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
To aid dissolution, sonicate the solution in an ultrasonic water bath until the compound is fully dissolved.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations.
-
Pre-warm your cell culture medium to 37°C.
-
Add a small volume of the appropriate DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. The final DMSO concentration should ideally be below 0.5%.
-
Mix the solution thoroughly by gentle inversion or vortexing immediately before adding it to your cells.
-
For a vehicle control, prepare a corresponding dilution of 100% DMSO in your cell culture medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Frontiers | The Evolutionary Conserved Transmembrane BAX Inhibitor Motif (TMBIM) Containing Protein Family Members 5 and 6 Are Essential for the Development and Survival of Drosophila melanogaster [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
TMBIM6 antagonist-1 off-target effects troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TMBIM6 antagonist-1 in their experiments. The information is designed to help identify and resolve potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a competitive inhibitor of the Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6) protein. TMBIM6 is an anti-apoptotic protein primarily located in the endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating ER calcium homeostasis, the unfolded protein response (UPR), and autophagy.[1][2][3] By inhibiting TMBIM6, the antagonist is expected to promote apoptosis, induce ER stress, and modulate calcium signaling, making it a potential therapeutic agent in diseases like cancer.[4][5]
Q2: I'm observing a significant decrease in cell viability at concentrations lower than the reported IC50 for TMBIM6 inhibition. What could be the cause?
A2: This could be due to several factors:
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Off-target effects: this compound, especially at higher concentrations, may inhibit other cellular targets crucial for cell survival. Chalcone-based compounds, a potential scaffold for such antagonists, have been reported to interact with other kinases, deubiquitinating enzymes, and topoisomerases.
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Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the on-target effects of TMBIM6 inhibition or more susceptible to the off-target effects of the compound.
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Experimental conditions: Variations in experimental parameters such as cell density, passage number, and media composition can influence cellular responses to the antagonist.
Q3: My results are inconsistent across experiments. What are the common sources of variability?
A3: Inconsistent results can arise from:
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Compound stability: Ensure the this compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
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Cell culture conditions: Maintain consistent cell culture practices, including seeding density, growth phase, and serum concentration.
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Assay variability: Pipetting errors, variations in incubation times, and differences in reagent batches can all contribute to variability. Include appropriate positive and negative controls in every experiment.
Troubleshooting Guide
Issue 1: Unexpected Phenotype - Cell death is observed, but it does not appear to be apoptotic.
Possible Cause 1: Induction of Alternative Cell Death Pathways
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Explanation: TMBIM6 is involved in multiple cell survival pathways. Its inhibition might trigger non-apoptotic cell death mechanisms such as necroptosis or paraptosis, which has been observed with TMBIM6 agonism in cancer cells.[6][7]
-
Troubleshooting Steps:
-
Morphological Analysis: Examine cell morphology using microscopy for features characteristic of non-apoptotic cell death (e.g., cell swelling, membrane rupture for necroptosis).
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Biochemical Markers: Assay for key markers of alternative cell death pathways (e.g., RIPK1/RIPK3 phosphorylation for necroptosis).
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Inhibitor Studies: Use specific inhibitors of other cell death pathways (e.g., necrostatin-1 (B1678002) for necroptosis) in combination with this compound to see if the phenotype is rescued.
-
Possible Cause 2: Off-Target Toxicity
-
Explanation: The antagonist may be hitting other cellular targets that induce a non-apoptotic form of cell death.
-
Troubleshooting Steps:
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Dose-Response Analysis: Perform a detailed dose-response curve to determine if the non-apoptotic phenotype is only observed at higher concentrations, suggesting an off-target effect.
-
Off-Target Profiling: Conduct a kinase panel screening or a proteomics-based approach to identify potential off-target interactions.
-
Issue 2: Lack of Expected Downstream Signaling Changes (e.g., no change in p-AKT or p-ERK)
Possible Cause 1: Cell Line Specific Signaling
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Explanation: The signaling pathways downstream of TMBIM6 can be cell-context dependent. In some cell lines, the MAPK/ERK or mTORC2/AKT pathways may not be the primary pathways regulated by TMBIM6.[1][5]
-
Troubleshooting Steps:
Possible Cause 2: Ineffective Target Engagement
-
Explanation: The antagonist may not be effectively reaching and binding to TMBIM6 within the cell at the concentrations used.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm target engagement of TMBIM6 by the antagonist in intact cells.
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Compound Uptake/Efflux: Evaluate the cellular uptake and efflux of the antagonist to ensure it reaches the intracellular concentration required for target inhibition.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of the inhibitory concentrations (IC50) of this compound against its intended target and potential off-targets. This data is for illustrative purposes and should be experimentally determined for the specific antagonist being used.
| Target | IC50 (µM) | Target Class | Potential Effect of Inhibition |
| TMBIM6 (On-Target) | 0.5 | Anti-apoptotic Protein | Induction of apoptosis, ER stress |
| Kinase X | 5.2 | Serine/Threonine Kinase | Altered cell signaling, potential for off-target toxicity |
| Kinase Y | 12.8 | Tyrosine Kinase | Disruption of growth factor signaling |
| Deubiquitinase Z | 8.5 | Protease | Altered protein stability, potential for cell cycle arrest |
| Topoisomerase II | 15.1 | Nuclease | DNA damage, cytotoxicity |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of this compound to TMBIM6 in a cellular context.
Materials:
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Cells of interest
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This compound
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DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
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Western blotting reagents and equipment
-
Anti-TMBIM6 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with DMSO for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble TMBIM6 by Western blotting.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of TMBIM6 in the antagonist-treated samples compared to the DMSO control, indicated by more soluble protein at higher temperatures.
Protocol 2: Kinase Profiling for Off-Target Identification
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions. This is often performed as a service by specialized companies.
Principle: The inhibitory activity of the antagonist is measured against a large panel of purified kinases using an in vitro assay that detects kinase activity (e.g., phosphorylation of a substrate).
Procedure (General Overview):
-
Compound Submission: Provide the this compound at a specified concentration (e.g., 10 µM) to the screening service.
-
Assay Performance: The service will perform in vitro kinase assays for a large panel of kinases (e.g., >400) in the presence of your compound. Radiometric or fluorescence-based assays are commonly used.
-
Data Collection: The activity of each kinase is measured, and the percentage of inhibition by the antagonist is calculated relative to a vehicle control.
-
Hit Identification: Kinases that are significantly inhibited by the antagonist are identified as potential off-targets.
-
Follow-up: For identified "hits," a dose-response curve is typically performed to determine the IC50 value for the off-target interaction.
Protocol 3: Chemical Proteomics for Unbiased Off-Target Discovery
This advanced technique can identify direct and indirect cellular targets of a small molecule.
Principle: A modified version of the this compound containing a reactive group and an affinity tag (e.g., biotin) is used to covalently label its binding partners in a cell lysate or in living cells. The labeled proteins are then enriched and identified by mass spectrometry.
Procedure (Simplified Overview):
-
Probe Synthesis: Synthesize a probe version of this compound with a photo-reactive group and a clickable tag (e.g., an alkyne).
-
Cellular Labeling: Treat cells with the probe, followed by UV irradiation to induce covalent cross-linking to target proteins.
-
Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged protein complexes.
-
Mass Spectrometry: Digest the enriched proteins and identify them using LC-MS/MS.
-
Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify specific binding partners of the this compound.
Visualizations
Caption: Simplified TMBIM6 signaling pathways and the point of intervention for this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Logical relationship between a problem, its potential causes, and recommended solutions.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
- 7. books.rsc.org [books.rsc.org]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Technical Support Center: Optimizing TMBIM6 Antagonist Dosage in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of TMBIM6 antagonists in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TMBIM6 and the expected effect of an antagonist?
A1: TMBIM6 (Transmembrane BAX Inhibitor Motif-containing 6), also known as Bax Inhibitor-1 (BI-1), is a protein primarily located in the endoplasmic reticulum (ER) membrane.[1][2] It functions as a Ca²⁺ leak channel, modulating ER calcium homeostasis and protecting against ER stress-induced apoptosis.[2][3] TMBIM6 is involved in several signaling pathways, including the regulation of autophagy and the MAPK/ERK pathway.[4][5][6] A TMBIM6 antagonist is expected to inhibit these functions, potentially leading to increased ER stress, reduced autophagy, and modulation of cancer cell proliferation and survival.[7][8]
Q2: We are observing high toxicity and mortality in our animal cohort at our initial TMBIM6 antagonist dose. What should we do?
A2: High toxicity indicates that the initial dose is above the maximum tolerated dose (MTD).
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Immediate Action: Immediately lower the dose by 50-75% in the next cohort of animals.
-
Troubleshooting Steps:
-
Re-evaluate Allometric Scaling: Double-check the calculations used to convert the in vitro effective concentration to an in vivo starting dose.
-
Conduct a Dose-Ranging Study: Perform a pilot study with a wide range of doses to determine the MTD.[9]
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Vehicle and Formulation Assessment: Assess the toxicity of the vehicle control alone, as it may contribute to the observed toxicity. Consider reformulating the TMBIM6 antagonist if the current formulation has poor solubility or stability.[9]
-
Q3: Our TMBIM6 antagonist is not showing any efficacy in our disease model, even at high doses. What are the potential reasons?
A3: Lack of efficacy can stem from several factors:
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Determine the concentration of the TMBIM6 antagonist in the plasma and target tissue over time. Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to a lack of efficacy.[10][11][12]
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Target Engagement: Confirm that the antagonist is binding to TMBIM6 in the target tissue at the administered doses.
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Re-evaluate the Hypothesis: The role of TMBIM6 in the specific disease model may not be as critical as initially hypothesized.
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Animal Model Selection: Ensure the chosen animal model is appropriate and relevant to the human disease being studied.[13]
-
Q4: We are observing high variability in the response to our TMBIM6 antagonist between individual animals. How can we minimize this?
A4: High variability can obscure the true effect of the antagonist.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including dosing, sample collection, and data analysis, are highly standardized.
-
Animal Characteristics: Use animals of the same age, sex, and genetic background.[14]
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Environmental Factors: Maintain consistent housing conditions (e.g., light/dark cycle, temperature, diet).[9]
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Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.[9]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent drug solubility in vehicle | - Improper formulation technique- Saturation of the vehicle- Temperature sensitivity | - Use a sonicator or vortex to ensure complete dissolution.- Test different vehicles or co-solvents.- Prepare the formulation fresh before each use.[9] |
| Unexpected behavioral effects in animals | - Off-target effects of the antagonist- Central nervous system penetration- Sedative or anxiogenic properties | - Conduct a thorough literature search for known off-target effects of the compound class.- Perform a simple observational assessment or a test like the rotarod to evaluate motor coordination.[15]- Analyze behavior in an open field test to assess both locomotor activity and anxiety-like behavior.[15] |
| Lack of dose-response relationship | - Narrow dose range tested- "U-shaped" dose-response curve- Insurmountable antagonism | - Test a wider range of doses, including both lower and higher concentrations.- Consider that some compounds exhibit efficacy only within a specific concentration window.- For insurmountable antagonists that depress the maximal response, a simple rightward shift in the dose-response curve will not be observed.[16] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the TMBIM6 antagonist that can be administered without causing significant toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats).
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Group Size: n = 3-5 animals per group.[9]
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Dose Escalation: Start with a dose predicted from in vitro data and allometric scaling. Administer escalating doses of the TMBIM6 antagonist to different groups (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.[9]
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Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Record body weight daily.
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Endpoint: At the end of the study (typically 7-14 days), collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Definition: The highest dose that does not cause significant toxicity or more than 10% body weight loss.[9]
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of the TMBIM6 antagonist after oral and intravenous administration.
Methodology:
-
Animal Model: Use the same species as in the efficacy studies.
-
Group Size: n = 3 animals per time point.[9]
-
Dosing: Administer a single dose of the TMBIM6 antagonist (typically a dose below the MTD).
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Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma. At the final time point, collect target tissues.[9]
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Analysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the TMBIM6 antagonist in plasma and tissue samples.
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Pharmacokinetic Parameters: Use non-compartmental analysis to determine key parameters such as AUC, Cmax, Tmax, t1/2, clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability (F).[11]
Data Presentation
Table 1: Hypothetical Dose-Ranging and Toxicity Data for a TMBIM6 Antagonist
| Dose (mg/kg) | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | +5% | None | 0/5 |
| 1 | +4% | None | 0/5 |
| 5 | +2% | None | 0/5 |
| 10 | -3% | Mild lethargy | 0/5 |
| 25 | -12% | Significant lethargy, ruffled fur | 1/5 |
| 50 | -20% | Severe lethargy, ataxia | 3/5 |
Table 2: Hypothetical Pharmacokinetic Parameters of a TMBIM6 Antagonist in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | N/A | 0.5 |
| Cmax (ng/mL) | 250 | 500 |
| AUC (ng·h/mL) | 300 | 1200 |
| t1/2 (h) | 2.5 | 3.0 |
| Oral Bioavailability (%) | N/A | 40% |
Visualizations
Caption: TMBIM6 signaling pathways and the inhibitory action of an antagonist.
Caption: Experimental workflow for in vivo TMBIM6 antagonist dosage optimization.
Caption: Logical workflow for troubleshooting TMBIM6 antagonist experiments.
References
- 1. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 6. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC [mdpi.com]
- 8. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 13. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TMBIM6 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMBIM6 inhibitors. Our aim is to help you overcome common challenges and achieve reliable results in your experiments.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide provides insights into potential causes and solutions for issues you may encounter when studying resistance to TMBIM6 inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant cancer cell death observed after TMBIM6 inhibitor treatment. | 1. Suboptimal Inhibitor Concentration: The IC50 value can vary between cell lines.[1] 2. Intrinsic or Acquired Resistance: Cancer cells may have pre-existing resistance mechanisms or may have developed them during the experiment. Upregulation of TMBIM6 itself can contribute to chemoresistance.[2][3] 3. Issues with Compound Stability/Activity: The inhibitor may have degraded. | 1. Determine the IC50: Perform a dose-response curve to find the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Assess TMBIM6 Expression: Check TMBIM6 mRNA and protein levels in your cells. High expression may necessitate higher inhibitor concentrations. Consider developing a resistant cell line for comparison (see Experimental Protocols). 3. Verify Inhibitor Integrity: Use a fresh stock of the inhibitor and ensure proper storage conditions are maintained. |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Cell passage number, confluency, and overall health can impact experimental outcomes. 2. Inconsistent Drug Preparation: Variations in solvent and final concentration of the inhibitor. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent seeding density and confluency at the time of treatment. 2. Standardize Drug Preparation: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. |
| Difficulty in generating a TMBIM6 inhibitor-resistant cell line. | 1. Insufficient Drug Concentration or Exposure Time: The selective pressure may not be strong enough to enrich for resistant cells. 2. Cell Line Characteristics: Some cell lines may be less prone to developing resistance. | 1. Stepwise Dose Escalation: Gradually increase the concentration of the TMBIM6 inhibitor over a prolonged period (weeks to months). 2. Clonal Selection: Once a resistant population is established, perform single-cell cloning to isolate and expand highly resistant clones. |
| Suspected off-target effects of the TMBIM6 inhibitor. | 1. Non-specific Binding: The inhibitor may be interacting with other proteins besides TMBIM6. It's important to note that off-target effects can sometimes be the primary mechanism of action for some cancer drugs.[4] | 1. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate TMBIM6 expression. If the inhibitor's effect persists in TMBIM6-deficient cells, it suggests off-target effects.[5] 2. Rescue Experiment: In TMBIM6 knockout/knockdown cells, re-express a resistant form of TMBIM6. If this rescues the inhibitor's effect, it confirms on-target activity. |
| Unable to confirm TMBIM6 interaction with downstream effectors (e.g., mTORC2). | 1. Suboptimal Co-immunoprecipitation (Co-IP) Conditions: Lysis buffer composition, antibody selection, and washing steps are critical for successful Co-IP. 2. Transient or Weak Interaction: The interaction between TMBIM6 and its partners may be transient or weak, making it difficult to capture. | 1. Optimize Co-IP Protocol: Titrate antibody and protein concentrations. Use a lysis buffer that preserves protein-protein interactions. Include appropriate positive and negative controls. (See Experimental Protocols). 2. Cross-linking: Consider using a cross-linking agent to stabilize the protein complex before cell lysis. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is TMBIM6 and what is its role in cancer?
Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a protein primarily located in the endoplasmic reticulum (ER) membrane.[2][3] It is involved in regulating several cellular processes, including apoptosis, autophagy, ER stress, and calcium homeostasis.[6][7] In many types of cancer, TMBIM6 is overexpressed and has been linked to tumor progression, metastasis, and resistance to chemotherapy.[3][8]
Q2: How do TMBIM6 inhibitors work?
TMBIM6 inhibitors can function through various mechanisms. For example, the small molecule inhibitor BIA has been shown to suppress tumor growth by preventing the interaction between TMBIM6 and mTORC2, which in turn inhibits AKT phosphorylation and downstream signaling pathways that promote cell proliferation and survival.[1][9]
Experimental Design and Protocols
Q3: How can I establish a TMBIM6 inhibitor-resistant cancer cell line?
A common method is through continuous exposure to a TMBIM6 inhibitor with a stepwise increase in concentration. This process applies selective pressure, allowing for the survival and proliferation of cells that have developed resistance mechanisms. Once a resistant population is established, single-cell cloning can be performed to isolate and expand highly resistant clones for further characterization.
Q4: What are the key methods to assess autophagy in response to TMBIM6 inhibition?
To measure autophagic flux, it is recommended to monitor the conversion of LC3-I to LC3-II by Western blot and the degradation of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagy. Using lysosomal inhibitors like bafilomycin A1 or chloroquine (B1663885) in conjunction with these assays can help to measure the rate of autophagic degradation (flux).[10]
Q5: How can I investigate the role of TMBIM6 in regulating intracellular calcium?
Calcium imaging using fluorescent indicators such as Fura-2AM is a standard method to measure changes in cytosolic calcium concentrations in response to TMBIM6 modulation.[6] You can assess calcium release from the ER and its potential transfer to other organelles like lysosomes.[6][11]
Q6: What is a reliable method to confirm the interaction between TMBIM6 and its binding partners like mTORC2?
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions.[12][13][14] This involves using an antibody to pull down TMBIM6 from a cell lysate and then using another antibody to detect the presence of its interacting partner (e.g., a component of the mTORC2 complex like RICTOR) in the immunoprecipitated complex via Western blot.[1][15]
Troubleshooting
Q7: My siRNA-mediated knockdown of TMBIM6 is not efficient. What can I do?
First, confirm the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. If knockdown is poor, consider optimizing the siRNA concentration and the transfection reagent-to-siRNA ratio. It is also advisable to test multiple different siRNA sequences targeting TMBIM6. Ensure that your control siRNA is not affecting cell viability or the expression of your target.
Q8: I am observing high background in my Co-IP experiment for TMBIM6. How can I reduce it?
High background can be due to non-specific binding of proteins to the beads or the antibody. To reduce this, you can increase the stringency of your wash buffers (e.g., by increasing the salt or detergent concentration). Pre-clearing the cell lysate with beads before adding the primary antibody can also help to reduce non-specific binding.
Data Presentation
Table 1: IC50 Values of TMBIM6 Inhibitor (BIA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 3 days |
| HT1080 | Fibrosarcoma | 1.7 ± 0.1 |
| MCF7 | Breast Cancer | 2.6 ± 0.4 |
| MDA-MB-231 | Breast Cancer | 2.6 ± 0.5 |
| SKBR3 | Breast Cancer | 2.4 ± 0.4 |
| Data is presented as mean ± SD. | ||
| Source:[1] |
Experimental Protocols
Protocol 1: Generation of a TMBIM6 Inhibitor-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line, which can be adapted for TMBIM6 inhibitors.
-
Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay to determine the initial IC50 of the TMBIM6 inhibitor.
-
Initial Exposure: Treat the parental cells with the TMBIM6 inhibitor at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. When the cells resume proliferation, passage them and continue to culture them in the presence of the inhibitor.
-
Stepwise Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of the TMBIM6 inhibitor. This can be done in increments of 1.5 to 2-fold.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation over several months.
-
Validate Resistance: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. A significant increase in the IC50 compared to the parental cells indicates the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution in a 96-well plate. Expand and characterize individual clones for their level of resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at different stages of development.
Protocol 2: Co-immunoprecipitation (Co-IP) to Detect TMBIM6-mTORC2 Interaction
This protocol outlines the steps to investigate the interaction between TMBIM6 and a component of the mTORC2 complex (e.g., RICTOR).
-
Cell Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for TMBIM6 or a component of mTORC2 (e.g., anti-RICTOR) overnight at 4°C on a rotator. A control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against TMBIM6 and the suspected interacting partner (e.g., RICTOR) to detect the co-immunoprecipitated protein.
-
Mandatory Visualizations
Caption: TMBIM6 interaction with mTORC2 leading to AKT activation and cell proliferation. The inhibitor BIA disrupts this interaction.
Caption: TMBIM6-mediated regulation of ER calcium efflux, leading to calcineurin activation, TFEB nuclear translocation, and subsequent induction of autophagy.
References
- 1. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
TMBIM6 antagonist-1 stability issues in solution
Welcome to the technical support center for TMBIM6 antagonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) protein, also known as Bax Inhibitor-1 (BI-1). TMBIM6 is an anti-apoptotic protein located in the endoplasmic reticulum (ER) membrane that plays a crucial role in regulating cellular stress responses, calcium homeostasis, and cell death pathways.[1][2][3] this compound functions by preventing the binding of TMBIM6 to mTORC2, which in turn decreases mTORC2 activity and regulates the leaky calcium channel function of TMBIM6.[4][5] This inhibition can suppress tumor growth and progression.[5]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
-
Dissolution: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in newly opened, anhydrous DMSO. One supplier suggests a solubility of 50 mg/mL (186.38 mM) in DMSO, though achieving this may require sonication.[4] It is important to note that DMSO is hygroscopic and absorbed water can significantly impact the solubility of the compound.[4][6]
-
Storage: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7][8][9] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[4][7][8][9]
Q3: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules.[6] This typically occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the antagonist in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is important to avoid off-target effects (typically <0.5% v/v), a slightly higher concentration might be necessary to maintain solubility.[6][10] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[10] If the structure of this compound contains ionizable groups, experimenting with different buffer pH values may improve its solubility.
-
Use a Co-solvent System: Consider using a co-solvent system or adding excipients to your buffer to enhance solubility.[6]
Troubleshooting Guide
This guide addresses common stability-related issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
This could be due to degradation of the compound in your stock solution or experimental medium.
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Instability in Aqueous Solution.
-
Solution: Small molecule inhibitors can be unstable in aqueous buffers over time. Prepare fresh dilutions of the antagonist from your DMSO stock immediately before each experiment. To assess stability, you can perform a time-course experiment where the antagonist is incubated in the assay buffer for varying durations before adding it to your cells or assay system. A decrease in activity over time would indicate instability.[6]
-
-
Possible Cause 3: pH Sensitivity.
-
Solution: The stability of the antagonist may be pH-dependent. If you suspect this, you can incubate the compound in buffers of different pH values and then test its activity.
-
Issue 2: Visible precipitation or cloudiness in the working solution.
This indicates that the antagonist is not fully soluble under your experimental conditions.
-
Possible Cause 1: Exceeded Aqueous Solubility.
-
Possible Cause 2: "Salting Out" Effect.
-
Solution: High salt concentrations in your buffer can sometimes decrease the solubility of organic molecules. If your buffer has a high ionic strength, consider testing a buffer with a lower salt concentration.[12]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | [4][7][8][9] |
| Storage Practice | Aliquot into single-use vials to avoid freeze-thaw cycles | [7][8][9] |
Table 2: General Troubleshooting for Small Molecule Inhibitor Stability
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Buffer | Exceeded solubility limit | Lower final concentration, adjust buffer pH, use co-solvents.[6][10] |
| Loss of Activity | Degradation in stock or working solution | Prepare fresh dilutions, aliquot stocks, perform time-course stability experiments.[6] |
| Inconsistent Results | Improper storage, repeated freeze-thaw cycles | Store at -80°C in single-use aliquots.[11] |
| Color Change in Solution | Chemical degradation or oxidation | Discard the solution and prepare a fresh stock.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize water condensation.
-
Using a calibrated pipette, add the required volume of new, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Once fully dissolved, dispense the stock solution into small, single-use aliquots in polypropylene (B1209903) tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[4]
Protocol 2: Thermal Shift Assay (TSA) for Assessing Compound Stability (General Protocol)
While not specific to this compound, a thermal shift assay can be adapted to assess how different buffer conditions might affect the stability of a target protein, which can be indirectly impacted by the stability of the bound inhibitor.
-
Prepare a series of buffers with varying pH, salt concentrations, and additives.
-
In a 96-well PCR plate, add your target protein (e.g., a construct of TMBIM6 or a complex it is part of) to each buffer condition.
-
Add this compound to the desired final concentration. Include control wells with DMSO only.
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.[13]
-
The temperature at which the protein unfolds (the melting temperature, Tm) is an indicator of its stability. A higher Tm in the presence of the antagonist suggests that the compound is binding and stabilizing the protein. Comparing Tm values across different buffer conditions can help identify optimal buffer compositions for your experiments.[14]
Visualizations
Caption: TMBIM6 signaling pathway and the mechanism of its antagonist.
Caption: Workflow for troubleshooting this compound stability issues.
References
- 1. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 2. uniprot.org [uniprot.org]
- 3. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting TMBIM6 pull-down assay with antagonist
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing pull-down assays with Transmembrane Bax Inhibitor Motif-containing 6 (TMBIM6), particularly when investigating the effects of a small molecule antagonist.
Frequently Asked Questions (FAQs)
Q1: What is TMBIM6 and what are its primary interaction partners?
A1: TMBIM6, also known as Bax Inhibitor-1 (BI-1), is an evolutionarily conserved anti-apoptotic protein located in the endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in regulating several cellular processes, including ER stress, calcium homeostasis, and autophagy.[3][4] TMBIM6 exerts its functions by interacting with various proteins. Key interaction partners identified include:
-
ER stress sensors: IRE1α/ERN1 and ATF6α.[1]
-
mTORC2 complex components: RICTOR, which is crucial for activating AKT signaling.[6]
Q2: What is the purpose of using an antagonist in a TMBIM6 pull-down assay?
A2: An antagonist is used to disrupt the function of TMBIM6, often by preventing its interaction with a specific binding partner. In a pull-down assay, an antagonist helps to:
-
Validate a specific interaction: If the antagonist is known to block a particular TMBIM6 interaction, its addition should reduce or eliminate the pull-down of that specific partner, confirming the interaction's dependency on the targeted binding site.
-
Elucidate the mechanism of action: It can confirm that the antagonist's cellular effects are due to the disruption of a specific protein-protein interaction.[7]
-
Screen for inhibitors: Pull-down assays can be used as a screening method to identify small molecules that successfully disrupt a known TMBIM6 protein complex.
Q3: How can I be sure my antagonist is working on the target (TMBIM6) and not causing off-target effects?
A3: Distinguishing on-target from off-target effects is critical.[8] A multi-faceted approach is recommended:
-
Use a structurally different inhibitor: If another antagonist for the same TMBIM6 interaction exists, it should produce a similar reduction in the pull-down of the binding partner.[8]
-
Perform genetic validation: Compare the pull-down results from antagonist-treated cells with results from TMBIM6 knockdown (siRNA) or knockout (CRISPR) cells. A similar loss of interaction suggests an on-target effect.[6][8]
-
Dose-response curve: The effective concentration of the antagonist in your pull-down should be consistent with its known biochemical potency (e.g., IC50 or Ki).[8]
-
Rescue experiment: Overexpression of TMBIM6 might partially or fully rescue the antagonist's effect, requiring higher concentrations of the inhibitor to disrupt the interaction.
Troubleshooting Guide
Problem 1: No or very weak signal for the prey protein.
This is a common issue where the expected interaction partner is not detected after the pull-down.
| Possible Cause | Recommended Solution |
| Antagonist is effectively disrupting the interaction. | This may be the expected result. Run a vehicle control (e.g., DMSO) in parallel. A strong signal in the vehicle control and a weak/no signal with the antagonist confirms the inhibitor is working. |
| Lysis buffer is too stringent. | Harsh detergents (e.g., in RIPA buffer) can disrupt protein-protein interactions.[9] Use a gentler, non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to maintain protein complexes.[10] Always include protease and phosphatase inhibitors.[11] |
| Prey protein expression is too low. | Confirm the presence and abundance of the prey protein in the input lysate via Western blot. If necessary, use more lysate for the pull-down or transfect cells to overexpress the prey protein.[9][11] |
| Interaction is transient or weak. | Perform the pull-down at 4°C to increase stability. Consider using a chemical cross-linker (e.g., DSP, formaldehyde) to "freeze" the interaction before cell lysis. Ensure the cross-linking is reversible so the complex can be analyzed. |
| Bait protein (TMBIM6) was not captured by beads. | Check your pull-down eluate for the bait protein via Western blot. If the bait is absent, there may be an issue with the affinity tag, its folding, or the beads themselves. |
Problem 2: High background with many non-specific bands.
This occurs when proteins bind non-specifically to the affinity beads or the bait protein, obscuring the real interaction partners.
| Possible Cause | Recommended Solution |
| Insufficient washing. | Increase the number of wash steps (from 3 to 5) and/or the stringency of the wash buffer. You can incrementally increase the salt (e.g., from 150 mM to 300 mM NaCl) or detergent concentration (e.g., from 0.1% to 0.5% Triton X-100) to find the optimal balance between reducing background and retaining your specific interaction.[12][13] |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding it to the bait protein-bound beads.[9] This removes proteins that have a natural affinity for the beads. |
| Hydrophobic or ionic interactions. | Include a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA in your lysis and wash buffers to reduce non-specific binding.[13] |
| Inadequate negative controls. | Always include a negative control, such as beads coupled to an irrelevant protein or just the affinity tag (e.g., GST), to distinguish specific interactors from background proteins that bind the tag.[14] |
Problem 3: Antagonist shows no effect on the interaction.
This happens when the pull-down results are identical with and without the antagonist.
| Possible Cause | Recommended Solution |
| Antagonist concentration is too low. | The intracellular concentration may not be sufficient to inhibit the interaction. Perform a dose-response experiment, testing a range of antagonist concentrations above and below the reported IC50 value. |
| Incubation time is too short. | The antagonist may require more time to enter the cells and bind to TMBIM6. Increase the pre-incubation time with the antagonist before cell lysis (e.g., test 1, 4, and 12 hours). |
| Antagonist is unstable or inactive. | Verify the integrity and activity of your antagonist stock. If possible, use a fresh batch or a different supplier. |
| The interaction is not mediated by the site the antagonist targets. | The antagonist may target a different functional domain of TMBIM6 than the one involved in this specific protein-protein interaction. Re-evaluate the literature on the antagonist's mechanism of action. |
Experimental Protocols & Data
Protocol: TMBIM6 Pull-Down Assay with Antagonist
This protocol assumes the use of a tagged (e.g., HA- or GST-tagged) TMBIM6 as the "bait" protein.
-
Cell Culture and Treatment:
-
Culture cells expressing tagged TMBIM6 to ~90% confluency.
-
Treat one set of cells with the TMBIM6 antagonist at the desired final concentration.
-
Treat a parallel set of cells with a vehicle control (e.g., DMSO).
-
Incubate for the optimized duration (e.g., 4 hours).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration (e.g., using a BCA assay). Save a small aliquot as the "Input" control.
-
-
Pull-Down:
-
Equilibrate affinity beads (e.g., anti-HA agarose (B213101) or Glutathione Sepharose) by washing them three times with IP Lysis Buffer.
-
Add an equal amount of total protein (e.g., 1-2 mg) from the antagonist-treated and vehicle-treated lysates to the equilibrated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (can be the same as lysis buffer or with slightly higher salt/detergent).
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins from the Input and Elution fractions by SDS-PAGE.
-
Analyze by Western blot using antibodies against the prey protein and the TMBIM6 tag.
-
Example Data: Effect of Antagonist BIA on TMBIM6-RICTOR Interaction
The following table summarizes hypothetical quantitative data from a Western blot analysis of a TMBIM6 pull-down experiment. The goal was to test if the antagonist "BIA" disrupts the interaction between TMBIM6 and RICTOR.[6]
| Condition | Input: RICTOR (Relative Units) | Elution: RICTOR (Relative Units) | Elution: HA-TMBIM6 (Relative Units) |
| Vehicle (DMSO) | 100 | 85.7 | 95.2 |
| 1 µM BIA | 100 | 15.3 | 93.8 |
| 5 µM BIA | 100 | 2.1 | 96.1 |
| Control: Beads only | 100 | 0.5 | 0.2 |
Visualizations
Caption: Simplified TMBIM6 signaling pathways and point of antagonist intervention.
References
- 1. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 6. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ohri.ca [ohri.ca]
- 13. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Pull-down assays [sigmaaldrich.com]
Technical Support Center: Novel TMBIM6 Inhibitor Program
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxicity of novel TMBIM6 inhibitors during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of a TMBIM6 inhibitor?
A1: TMBIM6 (Transmembrane BAX Inhibitor Motif Containing 6), also known as Bax Inhibitor-1, is a cytoprotective protein that plays a role in suppressing apoptosis and regulating cellular stress responses, including the unfolded protein response (UPR) and calcium homeostasis.[1][2][3] Inhibition of TMBIM6 is expected to sensitize cells to apoptotic stimuli, disrupt calcium signaling, and potentially induce ER stress, leading to cell death.[1][4] Therefore, a degree of cytotoxicity, particularly in cancer cells where TMBIM6 is often overexpressed, is an anticipated on-target effect.[4][5]
Q2: We are observing significant cytotoxicity in non-cancerous cell lines. What are the potential causes?
A2: High cytotoxicity in non-cancerous cell lines could be due to several factors:
-
On-target toxicity: TMBIM6 has important physiological roles in normal cells, and its inhibition may disrupt essential cellular functions.[2][6]
-
Off-target effects: The inhibitor may be interacting with other cellular targets, leading to unintended toxicity.[7]
-
High inhibitor concentration: The concentration used may be too high, leading to non-specific effects.[8]
-
Prolonged exposure: Continuous exposure to the inhibitor could lead to cumulative toxicity.[8]
-
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor might be causing toxicity at the concentration used.[8]
Q3: How can we reduce the off-target cytotoxicity of our novel TMBIM6 inhibitor?
A3: Reducing off-target effects is a key step in optimizing a novel inhibitor.[7] Consider the following strategies:
-
Chemical modification: Synthesize and test analogs of your inhibitor to identify structures with improved selectivity and reduced off-target binding.
-
Dose-response analysis: Determine the lowest effective concentration that inhibits TMBIM6 without causing excessive toxicity in non-target cells.[7]
-
Combination therapy: Using the TMBIM6 inhibitor at a lower concentration in combination with another therapeutic agent could enhance efficacy while minimizing toxicity.[9]
-
Targeted delivery: In later stages of development, consider drug delivery systems (e.g., nanoparticles) to specifically target the inhibitor to the desired cells or tissues.
Q4: What are the key signaling pathways to monitor when assessing the cytotoxicity of a TMBIM6 inhibitor?
A4: Based on the known functions of TMBIM6, monitoring the following pathways is recommended:
-
MAPK/ERK signaling pathway: TMBIM6 has been shown to regulate this pathway, which is involved in cell proliferation and survival.[5]
-
mTORC2/AKT signaling pathway: TMBIM6 can activate this pathway, promoting cell growth and metabolism.[4]
-
ER stress and Unfolded Protein Response (UPR): TMBIM6 is localized in the endoplasmic reticulum and is involved in regulating ER stress.[1]
-
Calcium signaling: TMBIM6 modulates intracellular calcium levels.[2][6]
-
Apoptosis pathways: Monitor markers of apoptosis such as caspase activation and Annexin V staining.[10]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed across all cell lines, including controls.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration.[8][11] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cell lines (typically <0.5%). Run a vehicle-only control.[8] |
| Compound instability | Ensure the inhibitor is properly stored and handle it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.[8] |
| Contamination | Check cell cultures for any signs of contamination. |
Issue 2: The inhibitor shows high potency but also high cytotoxicity in cancer cell lines, making the therapeutic window narrow.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity is high | Reduce the incubation time with the inhibitor.[8] Explore combination therapies with other agents to use a lower dose of the TMBIM6 inhibitor.[9] |
| Off-target effects contributing to cytotoxicity | Perform a kinase selectivity profile or other off-target screening assays to identify unintended targets.[7] Use a structurally related but inactive compound as a negative control.[7] |
| Cell line sensitivity | Test the inhibitor on a panel of different cancer cell lines to identify those with a better therapeutic window. |
Data Presentation
Table 1: Example Data for a Novel TMBIM6 Inhibitor (TM-INH-001) Cytotoxicity Profile
| Cell Line | Cell Type | IC50 (µM) of TM-INH-001 | Maximum Tolerated Concentration (µM) in Normal Cells | Therapeutic Index (Normal/Cancer) |
| MCF-7 | Breast Cancer | 5.2 | ||
| A549 | Lung Cancer | 8.1 | ||
| PC-3 | Prostate Cancer | 3.5 | ||
| MCF-10A | Normal Breast Epithelial | > 50 | 25 | 4.8 (for PC-3) |
| BEAS-2B | Normal Lung Epithelial | > 50 | 30 | 3.7 (for A549) |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Inhibitor Treatment: Add serial dilutions of the TMBIM6 inhibitor to the wells. Include a vehicle control. Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
LDH Release Assay for Cytotoxicity
The LDH assay measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.[13][14]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's protocol.
-
Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the TMBIM6 inhibitor at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Visualizations
Caption: Mechanism of action for a TMBIM6 inhibitor.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
TMBIM6 antagonist-1 inconsistent results in vitro
Welcome to the technical support center for TMBIM6 Antagonist-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable in vitro results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit the functions of the Transmembrane Bax Inhibitor Motif-containing 6 (TMBIM6) protein. TMBIM6 is an anti-apoptotic protein located in the endoplasmic reticulum (ER) membrane that regulates intracellular calcium levels, ER stress, and autophagy.[1][2][3][4] A specific antagonist, a chalcone (B49325) scaffold compound referred to as BIA, has been shown to prevent TMBIM6 from binding to and activating mTORC2, thereby inhibiting the AKT signaling pathway.[4] This leads to decreased cell proliferation and tumor growth in susceptible cancer cell lines.[4]
Q2: In which signaling pathways is TMBIM6 involved?
A2: TMBIM6 is a multifaceted protein involved in several critical cellular signaling pathways:
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Calcium Homeostasis: It acts as a Ca2+ channel-like protein, creating a "leaky" ER that influences Ca2+ signaling between the ER and lysosomes, which in turn regulates autophagy.[2][4]
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ER Stress & Unfolded Protein Response (UPR): TMBIM6 helps to mitigate ER stress and suppresses apoptosis initiated by the UPR.[3][5]
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mTORC2/AKT Pathway: TMBIM6 can directly interact with the mTORC2 complex, leading to AKT activation, which promotes cell growth, metabolism, and survival.[4]
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MAPK/ERK Pathway: In some cancers, TMBIM6 expression is linked to the activation of the MAPK/ERK signaling pathway, promoting cell migration and invasion.[1][6]
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Autophagy: By regulating lysosomal calcium and TFEB activation, TMBIM6 enhances autophagy flux.[2][7]
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Redox Signaling: TMBIM6 can regulate the production of reactive oxygen species (ROS) and is involved in redox-sensitive signaling pathways.[8]
Q3: Why am I observing high variability in my cell viability assay results?
A3: High variability in cell viability assays when using this compound can stem from several factors. These include inconsistencies in cell health, passage number, seeding density, and the metabolic state of the cells.[9][10] Since TMBIM6 is involved in stress responses and metabolism, any pre-existing cellular stress can significantly alter the response to the antagonist.[4] Ensure your cell cultures are healthy, free from contamination, and used at a consistent passage number.
Q4: Can the effect of this compound be cell-type specific?
A4: Absolutely. The effect of this compound is highly dependent on the cellular context. The expression level of TMBIM6 can vary significantly between different cancer types and even between different cell lines of the same cancer.[4][11] Furthermore, the reliance of the cells on the specific pathways regulated by TMBIM6 (e.g., mTORC2/AKT, autophagy) will dictate their sensitivity to the antagonist.[2][4] It is crucial to characterize TMBIM6 expression in your cell model of choice.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Researchers often face challenges with reproducibility when determining the half-maximal inhibitory concentration (IC50) of a compound. The table below outlines potential causes and solutions for inconsistent IC50 values.
| Potential Cause | Recommended Solution |
| Cell Line Health & Passage Number | Maintain a consistent, low passage number for all experiments. High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are healthy and free of mycoplasma contamination.[9][10] |
| Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density. Over- or under-confluent cells will respond differently to treatment.[12] |
| Variability in Compound Potency | Prepare fresh stock solutions of this compound regularly. Ensure proper storage to prevent degradation. Perform dose-response curves with each new batch of the compound. |
| Assay Timing and Duration | The timing of treatment and the duration of the assay are critical. Since TMBIM6 is involved in complex pathways like autophagy and ER stress, the cellular response can be time-dependent.[2][3] Perform a time-course experiment to determine the optimal endpoint. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the antagonist or affect signaling pathways. Test different serum concentrations or switch to serum-free media if your cell line permits. |
Issue 2: No Observable Effect or Unexpected Agonist-like Activity
In some cases, the expected antagonistic effect is not observed, or paradoxically, a pro-survival or agonist-like effect is seen.
| Potential Cause | Recommended Solution |
| Low TMBIM6 Expression | Verify the expression level of TMBIM6 in your cell line via qPCR or Western blot. If expression is low, the cells may not be sensitive to the antagonist. Consider using a cell line with known high TMBIM6 expression as a positive control.[4] |
| Dominant Alternative Survival Pathways | The chosen cell line may rely on other survival pathways that are independent of TMBIM6. Conduct pathway analysis to understand the key survival signals in your cells. |
| Incorrect Compound Concentration Range | The concentration range tested may be too low. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. |
| Off-Target Effects | At high concentrations, the antagonist may have off-target effects. It is important to include appropriate controls and potentially test the effect of the antagonist in TMBIM6 knockout/knockdown cells to confirm on-target activity.[4] |
| TMBIM6 Agonism in Specific Contexts | Recent research suggests that TMBIM6 function can be dictated by conformational changes in response to the intracellular environment.[13][14] It is plausible, though not confirmed for this specific antagonist, that under certain cellular stress conditions, compound binding could induce an unexpected conformational change, leading to an agonist-like effect. Careful characterization of the cellular state is crucial. |
Experimental Protocols
Protocol 1: Western Blot for TMBIM6-regulated Pathway Components
This protocol is for assessing the effect of this compound on downstream signaling, specifically the mTORC2/AKT pathway.
-
Cell Culture and Treatment: Plate cells (e.g., HT1080, MCF7) at a density of 1 x 10^6 cells per 60 mm dish.[4] Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
-
Densitometry Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Visualizations
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by TMBIM6.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for in vitro testing.
References
- 1. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 2. tandfonline.com [tandfonline.com]
- 3. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenoviral TMBIM6 vector attenuates ER-stress-induced apoptosis in a neonatal hypoxic-ischemic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Cell Culture Troubleshooting [sigmaaldrich.com]
- 11. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC [mdpi.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Binding Affinity of TMBIM6 Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of small molecule inhibitors targeting Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6).
Frequently Asked Questions (FAQs)
Q1: What is TMBIM6 and why is it a relevant drug target?
A1: TMBIM6, also known as Bax Inhibitor-1 (BI-1), is a highly conserved transmembrane protein primarily located in the endoplasmic reticulum (ER).[1][2] It plays a crucial role in regulating several cellular processes, including apoptosis, ER stress, calcium (Ca2+) homeostasis, and autophagy.[1][3][4] TMBIM6 functions as a Ca2+ leak channel, influencing intracellular calcium signaling.[3][5][6] Its involvement in various pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders, makes it an attractive therapeutic target.[1][7]
Q2: What are the primary signaling pathways involving TMBIM6?
A2: TMBIM6 is implicated in multiple signaling pathways. Notably, it can modulate the mTORC2 pathway, leading to the activation of AKT, which in turn affects cellular metabolism, including glycolysis and protein synthesis.[5] It also plays a role in regulating the unfolded protein response (UPR) by interacting with IRE1α.[1][6] Furthermore, by controlling ER Ca2+ levels, TMBIM6 influences downstream Ca2+-dependent signaling cascades.[1][3]
Q3: What are the main challenges in developing small molecule inhibitors for TMBIM6?
A3: As a transmembrane protein, TMBIM6 presents challenges common to this class of drug targets, such as developing inhibitors with good membrane permeability and selectivity. A significant hurdle is the current lack of publicly available, well-characterized small molecule inhibitors and detailed structural information of ligand-binding pockets, which complicates rational drug design and structure-activity relationship (SAR) studies.
Q4: What general strategies can be employed to improve the binding affinity of a lead compound targeting TMBIM6?
A4: Improving binding affinity is an iterative process involving chemical synthesis and biological testing. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and assessing the impact on binding affinity to identify key chemical moieties and their optimal arrangement.
-
Fragment-Based Drug Discovery (FBDD): Screening libraries of small chemical fragments to identify low-affinity binders, which can then be grown or linked to generate more potent inhibitors.
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Computational Modeling: Using molecular docking and dynamics simulations to predict how modifications to a compound will affect its interaction with a homology model or predicted binding site of TMBIM6.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental optimization of TMBIM6 small molecule inhibitors.
Issue 1: Low or No Measurable Binding Affinity in Initial Screens
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Q: My initial screen of compounds shows very weak or no binding to TMBIM6. What are the potential causes and how can I troubleshoot this?
-
A:
-
Protein Quality and Stability: Ensure the purified TMBIM6 protein (or relevant domain) is correctly folded and stable under assay conditions. As a transmembrane protein, TMBIM6 may require detergents or nanodiscs for stability. Consider running quality control checks like circular dichroism or thermal shift assays.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect weak interactions. For initial screening of fragments or diverse compounds, highly sensitive techniques like Surface Plasmon Resonance (SPR) or a well-optimized fluorescence-based assay are recommended.
-
Compound Solubility: Poor solubility of test compounds can lead to artificially low binding signals. Verify compound solubility in the assay buffer and consider using a co-solvent like DMSO (ensuring the final concentration does not interfere with the assay).
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Incorrect Target Conformation: The conformation of TMBIM6 might be crucial for inhibitor binding. Its function is known to be influenced by the intracellular environment.[7] The conditions of your in vitro assay (e.g., pH, ionic strength, presence of cofactors) might not favor a binding-competent conformation.
-
-
Issue 2: Inconsistent Results Across Different Binding Assays
-
Q: I have identified a hit compound, but the binding affinity values (e.g., Kd, IC50) are significantly different between my primary screen (e.g., fluorescence polarization) and my secondary validation assay (e.g., ITC). Why is this happening?
-
A:
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Assay Artifacts: Some compounds can interfere with specific assay technologies. For instance, fluorescent compounds can interfere with fluorescence-based assays, and reactive compounds can lead to non-specific signals in various formats. Always perform appropriate controls, such as testing for compound autofluorescence.
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Different Assay Principles: Different techniques measure different aspects of binding. For example, SPR measures binding to an immobilized target, while Isothermal Titration Calorimetry (ITC) measures heat changes in solution.[8] Differences in protein immobilization, solution conditions, or the presence of co-solvents can lead to varied results. It is crucial to use orthogonal assays to validate hits.
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Stoichiometry and Aggregation: ITC can provide information on binding stoichiometry. If a compound causes protein aggregation, it can lead to complex and difficult-to-interpret ITC data that may not correlate with other methods. Dynamic light scattering (DLS) can be used to check for compound-induced aggregation.
-
-
Issue 3: Difficulty in Establishing a Clear Structure-Activity Relationship (SAR)
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Q: I have synthesized several analogs of my lead compound, but the changes in binding affinity are not predictable. How can I establish a clearer SAR?
-
A:
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Lack of Structural Information: Without a crystal structure of TMBIM6 in complex with an inhibitor, SAR can be challenging. Consider developing a homology model of TMBIM6 to guide your chemical modifications.
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Subtle Binding Interactions: The binding pocket of TMBIM6 may be shallow or involve a distributed network of weak interactions, making the impact of small chemical changes less predictable.
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Systematic Modifications: Ensure that your analog series involves systematic and conservative changes to one part of the molecule at a time. This allows for a clearer understanding of the contribution of each chemical group to the binding affinity.
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Consider Biophysical Characterization: Techniques like NMR spectroscopy can provide insights into which parts of the inhibitor are interacting with the protein, even without a full structure.
-
-
Data Presentation
The following tables are templates for organizing and presenting quantitative data from TMBIM6 inhibitor optimization experiments.
Table 1: Summary of Binding Affinities for a Series of TMBIM6 Inhibitor Analogs
| Compound ID | Chemical Modification from Lead | Assay Method | Kd (μM) | IC50 (μM) | Notes |
| Lead-001 | - | SPR | 10.5 | 15.2 | Initial hit |
| Analog-002 | Addition of a methyl group at R1 | SPR | 5.2 | 8.1 | Improved potency |
| Analog-003 | Replacement of phenyl with pyridine | SPR | 25.8 | 30.1 | Decreased potency |
| Analog-004 | Addition of a methyl group at R1 | ITC | 6.1 | - | Orthogonal validation |
| ... | ... | ... | ... | ... | ... |
Table 2: Comparison of Inhibitor Potency and Selectivity
| Compound ID | TMBIM6 Kd (μM) | TMBIM family member X Kd (μM) | TMBIM family member Y Kd (μM) | Selectivity Fold (X/TMBIM6) | Selectivity Fold (Y/TMBIM6) |
| Lead-001 | 10.5 | 15.0 | 20.2 | 1.4 | 1.9 |
| Analog-002 | 5.2 | 50.1 | 65.4 | 9.6 | 12.6 |
| Analog-005 | 2.1 | 5.5 | 8.3 | 2.6 | 4.0 |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
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Immobilization of TMBIM6:
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Purified TMBIM6 (in a suitable buffer containing mild detergent, e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM) is immobilized on a sensor chip (e.g., CM5 chip via amine coupling).
-
Activate the chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
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Inject TMBIM6 at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of the small molecule inhibitor in running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 1% DMSO). Concentrations should bracket the expected Kd (e.g., from 0.1 to 10 times the Kd).
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Inject the compounds over the immobilized TMBIM6 surface and a reference flow cell (without TMBIM6 or with an irrelevant immobilized protein).
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Monitor the association and dissociation phases.
-
Regenerate the sensor chip surface between injections with a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Sample Preparation:
-
Dialyze purified TMBIM6 and dissolve the small molecule inhibitor in the same buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% DDM). Ensure the final DMSO concentration is identical in both the protein solution and the ligand solution to minimize heat of dilution effects.
-
The typical concentration for TMBIM6 in the cell is 10-50 µM, and the inhibitor in the syringe is 10-20 times higher than the protein concentration.
-
-
Titration:
-
Load the TMBIM6 solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25 °C).
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Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
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Protocol 3: Fluorescence Polarization (FP) Assay for High-Throughput Screening
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Assay Development:
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A fluorescent tracer that binds to TMBIM6 must be developed. This could be a known ligand or a fragment hit labeled with a fluorophore.
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Determine the optimal concentration of TMBIM6 and the fluorescent tracer that gives a stable and robust FP signal.
-
-
Competitive Binding Assay:
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In a microplate (e.g., 384-well black plate), add a fixed concentration of TMBIM6 and the fluorescent tracer to each well.
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Add a dilution series of the unlabeled test compounds.
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Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a high concentration of a known unlabeled binder, if available, or no TMBIM6).
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Incubate the plate for a predetermined time to reach equilibrium.
-
-
Data Acquisition and Analysis:
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Measure the fluorescence polarization of each well using a plate reader.
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Plot the FP signal as a function of the logarithm of the test compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
-
Visualizations
Caption: TMBIM6 signaling pathways, highlighting its role in mTORC2/AKT activation and ER stress regulation.
Caption: A general experimental workflow for the screening and optimization of TMBIM6 small molecule inhibitors.
Caption: A troubleshooting decision tree for addressing low binding affinity in TMBIM6 inhibitor experiments.
References
- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
TMBIM6 antagonist-1 formulation for better bioavailability
Welcome to the technical support center for TMBIM6 Antagonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation of this compound for improved bioavailability and to offer support for related experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and in vitro/in vivo testing of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| FORM-01 | Poor dissolution of this compound in aqueous media. | - The active pharmaceutical ingredient (API) has low aqueous solubility.- The compound has converted to a less soluble polymorphic form. | - Particle Size Reduction: Employ micronization or nano-milling to increase the surface area.- Amorphous Solid Dispersions: Formulate the antagonist with a hydrophilic polymer to create an amorphous solid dispersion.[1][2]- Salt Formation: Investigate the formation of pharmaceutical salts to improve solubility and dissolution rate.[2]- Use of Surfactants: Incorporate surfactants like sodium lauryl sulfate (B86663) to enhance wettability.[2][3] |
| FORM-02 | Inconsistent drug release from tablet formulations. | - Issues with tablet hardness due to excessive compression force.- Non-uniform mixing of the API and excipients.- Inappropriate choice of fillers and binders.[3] | - Optimize Compression Force: Maintain compression force within a validated range (e.g., 10-15 kN) to ensure optimal tablet porosity.[3]- Improve Blending Process: Ensure a homogenous mixture through optimized blending times and techniques.- Select Appropriate Excipients: Use water-soluble fillers (e.g., lactose, mannitol) and low-viscosity binders.[3] |
| BIO-01 | Low oral bioavailability in animal models despite good in vitro dissolution. | - High first-pass metabolism in the liver or gut wall.- Efflux by transporters such as P-glycoprotein.- Poor intestinal permeability. | - Co-administration with Inhibitors: Use inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) or efflux transporters in preclinical studies to identify the limiting factor.- Permeability Enhancement: Formulate with absorption enhancers that can transiently open tight junctions between epithelial cells.[4]- Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) to promote lymphatic absorption, partially bypassing first-pass metabolism. |
| CELL-01 | Variability in cellular assay results (e.g., mTORC2 activity, AKT phosphorylation). | - Inconsistent compound concentration due to poor solubility in cell culture media.- Cell line heterogeneity or passage number affecting TMBIM6 expression.- Issues with the detection antibody or assay reagents. | - Solubilization in Media: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure final solvent concentration is low and consistent across experiments.- Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly verify the expression of TMBIM6.- Assay Controls: Include positive and negative controls for the signaling pathway being investigated. For instance, a known mTORC2 inhibitor can be used as a positive control.[5][6] |
Frequently Asked Questions (FAQs)
Formulation & Bioavailability
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Q1: What are the initial steps to improve the bioavailability of the poorly soluble this compound? A1: The initial focus should be on enhancing the solubility and dissolution rate. Techniques such as particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions with polymers, and using surfactants are effective starting points.[2][7]
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Q2: Which formulation strategy is best for a BCS Class II compound like this compound? A2: For a BCS Class II drug (low solubility, high permeability), the primary goal is to improve dissolution. Amorphous solid dispersions, particularly using spray-dried dispersion (SDD) technology, are a robust method to enhance the solubility of such compounds.[1]
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Q3: How can I assess the physical stability of my this compound formulation? A3: Stability should be evaluated under accelerated conditions (e.g., elevated temperature and humidity). Key analytical techniques include X-ray powder diffraction (XRPD) to monitor for changes in crystallinity, differential scanning calorimetry (DSC) to assess thermal properties, and dissolution testing to ensure consistent release profiles over time.
Experimental Protocols & Assays
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Q4: What is a suitable in vitro model to test the efficacy of this compound? A4: Cancer cell lines with high TMBIM6 expression, such as HT1080 fibrosarcoma or various breast cancer cell lines (e.g., MCF7, MDA-MB-231), are appropriate models.[5] The antagonist's effect can be measured by assessing the inhibition of the mTORC2/AKT signaling pathway.[5][6]
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Q5: How can I confirm that this compound is engaging its target in cells? A5: Target engagement can be confirmed by observing the downstream effects of TMBIM6 inhibition. A key indicator is the reduced phosphorylation of AKT at serine 473 (pAKT-S473), which is a direct substrate of mTORC2.[5] A western blot or a proximity ligation assay (PLA) to show disruption of the TMBIM6-mTORC2 interaction can also be used.[5]
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Q6: Are there any known signaling pathways that TMBIM6 regulates which I should monitor? A6: Yes, TMBIM6 is known to regulate several key pathways. These include:
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mTORC2/AKT Signaling: TMBIM6 promotes mTORC2 assembly and activation, leading to AKT phosphorylation and subsequent regulation of metabolism and cell growth.[5][6]
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MAPK/ERK Pathway: TMBIM6 knockdown has been shown to suppress this pathway, which is involved in cell proliferation and migration.[8]
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ER Stress & Unfolded Protein Response (UPR): TMBIM6 is an anti-apoptotic ER protein that helps regulate ER stress.[9]
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Autophagy and Calcium Signaling: TMBIM6 modulates lysosomal calcium levels, which in turn affects autophagy through the calcineurin-TFEB pathway.[10][11]
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Data Presentation
Table 1: Comparative Bioavailability of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Powder-in-capsule (PIC) | 150 ± 25 | 4.0 | 980 ± 120 | 100 (Reference) |
| Micronized API Tablet | 210 ± 30 | 2.5 | 1450 ± 180 | 148 |
| Amorphous Solid Dispersion Tablet | 450 ± 55 | 1.5 | 3200 ± 250 | 327 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
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Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
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Media: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).
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Procedure: a. Place one tablet/capsule in each vessel. b. Rotate the paddle at 75 RPM. c. Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 120 minutes). d. Analyze the concentration of this compound in each sample using a validated HPLC method.
Protocol 2: Western Blot for p-AKT (S473) Inhibition
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Cell Culture: Plate HT1080 cells and grow to 70-80% confluency.
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Treatment: Treat cells with varying concentrations of this compound (or vehicle control) for 24 hours.
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Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate with primary antibodies for p-AKT (S473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Key signaling pathways regulated by TMBIM6.
Caption: Workflow for improving bioavailability.
References
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 4. mdpi.com [mdpi.com]
- 5. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 9. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Therapeutic Potential of TMBIM6 Modulation: A Comparative Analysis of BIA and MQT
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of two key modulators of the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) protein: the antagonist BIA and the agonist MQT. TMBIM6 is a crucial regulator of apoptosis, cellular stress responses, and metabolism, making it a compelling target for therapeutic intervention in cancer and other diseases.
This report details the efficacy, mechanisms of action, and experimental validation of BIA and MQT, offering a comprehensive resource for understanding their potential applications. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
At a Glance: TMBIM6 Modulator Efficacy
| Modulator | Type | Target Cell Lines | IC50 / Effective Concentration | Key Mechanism of Action |
| BIA | Antagonist | HT1080, MCF7, MDA-MB-231, SKBR3 | 1.7 ± 0.1 µM (HT1080), 2.6 ± 0.4 µM (MCF7), 2.6 ± 0.5 µM (MDA-MB-231), 2.4 ± 0.4 µM (SKBR3)[1] | Dissociates TMBIM6 from the mTORC2 complex, inhibiting AKT phosphorylation and downstream signaling.[1] |
| MQT | Agonist | Breast, Ovarian, Uterine, Lung, Colorectal Cancer Cell Lines | Induces >95% cell death at 12-15 µM in 24h[2] | Induces paraptosis in cancer cells through upregulation of cytosolic Ca2+ and ROS, and activation of lysosome biogenesis.[2][3] |
Delving into the Mechanisms: Antagonism vs. Agonism
The distinct approaches of BIA and MQT in modulating TMBIM6 function highlight the multifaceted role of this protein in cellular signaling.
BIA: A TMBIM6 Antagonist Disrupting Pro-Survival Signaling
BIA has been identified as a small molecule antagonist of TMBIM6.[1] Its primary mechanism of action involves the disruption of the interaction between TMBIM6 and the mTORC2 complex.[1] This dissociation leads to a reduction in the phosphorylation of AKT, a key downstream effector of mTORC2 signaling.[1] The inhibition of the AKT pathway ultimately leads to decreased cell proliferation and viability in cancer cells.[1]
Mechanism of action for the TMBIM6 antagonist BIA.
MQT: A TMBIM6 Agonist Triggering Cancer-Specific Cell Death
In contrast to BIA, MQT functions as a TMBIM6 agonist. Its activation of TMBIM6 in cancer cells leads to a form of programmed cell death known as paraptosis.[2][3] This process is characterized by extensive cytoplasmic vacuolization driven by the upregulation of cytosolic calcium and reactive oxygen species (ROS), along with the activation of lysosome biogenesis.[2][3] Notably, MQT's cytotoxic effects appear to be selective for cancer cells, with no observed toxicity in healthy cells.[2]
Mechanism of action for the TMBIM6 agonist MQT.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to evaluate the efficacy of TMBIM6 inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental for assessing the cytotoxic or cytostatic effects of TMBIM6 modulators.
General workflow for cell viability assays.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the TMBIM6 inhibitor or agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions
Co-IP is a crucial technique to confirm the physical interaction between TMBIM6 and its binding partners, such as mTORC2, and to assess the disruptive effect of inhibitors like BIA.
General workflow for Co-Immunoprecipitation.
Co-Immunoprecipitation Protocol for TMBIM6-mTORC2 Interaction:
-
Cell Lysis: Lyse cells treated with or without BIA in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against TMBIM6 or a component of the mTORC2 complex (e.g., RICTOR) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with antibodies against TMBIM6 and mTORC2 components to detect the co-immunoprecipitated proteins.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways affected by TMBIM6 modulators.
Western Blotting Protocol:
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-AKT, total AKT, TMBIM6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The TMBIM6 antagonist BIA and agonist MQT represent two promising, yet distinct, therapeutic strategies for targeting TMBIM6. BIA's ability to disrupt the pro-survival TMBIM6-mTORC2 axis offers a clear rationale for its use in cancers dependent on this pathway. MQT's novel mechanism of inducing paraptosis specifically in cancer cells presents an exciting new avenue for cancer therapy, potentially bypassing common resistance mechanisms to apoptosis-inducing agents. Further research into the in vivo efficacy, safety, and potential for combination therapies will be crucial in translating these findings into clinical applications. This guide provides a foundational understanding for researchers to build upon in the continued exploration of TMBIM6 as a therapeutic target.
References
- 1. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TMBIM6 as the Direct Target of Antagonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) as the direct target of a novel antagonist, hereafter referred to as Antagonist-1 (BIA). We present supporting evidence from biochemical and cellular assays, detailed experimental protocols, and a comparative analysis with alternative inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of Antagonist-1 (BIA) in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of Antagonist-1 (BIA) in various cancer cell lines, demonstrating its dose-dependent inhibitory effect on cell proliferation.
| Cell Line | Cancer Type | IC50 of Antagonist-1 (BIA) (μM) |
| HT1080 | Fibrosarcoma | 1.7 ± 0.1[1] |
| MCF7 | Breast Cancer | 2.6 ± 0.4[1] |
| MDA-MB-231 | Breast Cancer | 2.6 ± 0.5[1] |
| SKBR3 | Breast Cancer | 2.4 ± 0.4[1] |
Table 2: Comparative Efficacy of Antagonist-1 (BIA) and Alternative mTOR Inhibitors
Antagonist-1 (BIA) has been shown to be more effective than several mTOR inhibitors, particularly in cancer cells resistant to mTOR inhibition. While direct comparative IC50 values are not available in the reviewed literature, the following table lists the mTOR inhibitors that Antagonist-1 (BIA) was qualitatively compared against.
| Alternative Inhibitor | Target(s) |
| AZD8055 | mTORC1/mTORC2 |
| INK128 | mTORC1/mTORC2 |
| Omipalisib | PI3K/mTOR |
| OSI-027 | mTORC1/mTORC2 |
| Voxtalisib | PI3K/mTOR |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Antagonist-1 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF7, MDA-MB-231, SKBR3)
-
Complete growth medium
-
Antagonist-1 (BIA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Antagonist-1 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted Antagonist-1 or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][3][4][5]
In Vitro Binding Assay (GST Pull-Down)
This assay is designed to demonstrate the direct interaction between TMBIM6 and a component of the mTORC2 complex, RICTOR, and how Antagonist-1 can disrupt this interaction.
Materials:
-
GST-tagged TMBIM6 fusion protein
-
Cell lysate containing myc-tagged RICTOR
-
Glutathione-Sepharose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)
-
Wash buffer (Binding buffer with lower detergent concentration)
-
Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)
-
Antagonist-1 (BIA)
-
SDS-PAGE and Western blotting reagents
-
Anti-myc antibody
Procedure:
-
Incubate GST-TMBIM6 with Glutathione-Sepharose beads for 1-2 hours at 4°C to immobilize the bait protein.
-
Wash the beads with wash buffer to remove unbound GST-TMBIM6.
-
Incubate the beads with cell lysate containing myc-RICTOR in the presence of varying concentrations of Antagonist-1 or vehicle control for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-myc antibody to detect the presence of RICTOR. A decrease in the amount of co-eluted RICTOR with increasing concentrations of Antagonist-1 indicates the disruption of the TMBIM6-RICTOR interaction.[2][3][4][5]
Functional Assay: Co-Immunoprecipitation of Endogenous TMBIM6 and mTORC2
This assay validates the interaction between endogenous TMBIM6 and the mTORC2 complex in a cellular context and the inhibitory effect of Antagonist-1.
Materials:
-
Cancer cells endogenously expressing TMBIM6 and mTORC2 components (e.g., HT1080)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TMBIM6 antibody or anti-RICTOR antibody
-
Protein A/G magnetic beads
-
Antagonist-1 (BIA)
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against TMBIM6, RICTOR, mTOR, and p-AKT (Ser473)
Procedure:
-
Treat cells with Antagonist-1 or vehicle control for the desired time.
-
Lyse the cells and collect the supernatant containing the protein extracts.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody (anti-TMBIM6 or anti-RICTOR) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting with antibodies against TMBIM6, RICTOR, and mTOR to confirm the co-immunoprecipitation. Analyze the whole cell lysates for levels of p-AKT (Ser473) to assess the functional consequence of disrupting the TMBIM6-mTORC2 interaction. A reduction in the co-immunoprecipitated protein and decreased p-AKT levels in the presence of Antagonist-1 validates its on-target effect.[1][6][7]
Mandatory Visualization
Caption: TMBIM6-mTORC2 Signaling Pathway and the Action of Antagonist-1.
Caption: Experimental Workflow for Validating TMBIM6 as the Target of Antagonist-1.
References
- 1. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 3. goldbio.com [goldbio.com]
- 4. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 5. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
A Comparative Guide to TMBIM6 Antagonist-1 Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of TMBIM6 antagonist-1, a crucial step in the development of selective therapeutic agents. While specific cross-reactivity data for a compound designated "this compound" is not publicly available, we will use the known TMBIM6 antagonist, BIA, as a representative example to illustrate the principles and experimental workflows for these studies.[1][2][3] This guide will delve into the function of TMBIM6, its role in signaling pathways, and detailed protocols for evaluating antagonist selectivity.
Introduction to TMBIM6
Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a highly conserved, multi-transmembrane protein primarily located in the endoplasmic reticulum (ER) membrane.[4] It plays a critical role in regulating a multitude of cellular processes, including apoptosis, calcium homeostasis, ER stress, and autophagy.[5][6] TMBIM6 is a key player in cell survival and has been implicated in various diseases, including cancer, where its overexpression is often associated with tumor progression and metastasis.[4][7][8][9]
TMBIM6 Signaling Pathways
TMBIM6 exerts its function through interaction with and modulation of several key signaling pathways. Understanding these pathways is essential for designing and interpreting cross-reactivity studies for TMBIM6 antagonists.
One of the well-established pathways involves the mTORC2 signaling cascade . TMBIM6 has been shown to interact with mTORC2, promoting its assembly and subsequent activation of AKT, a crucial kinase for cell survival, growth, and metabolism.[10] The antagonist BIA has been identified to inhibit this interaction, thereby suppressing tumor growth.[1][2][10]
TMBIM6 also plays a significant role in the MAPK/ERK signaling pathway . Knockdown of TMBIM6 has been observed to reduce the proliferation and migration of cancer cells by downregulating this pathway.[7]
Furthermore, TMBIM6 is a critical regulator of calcium homeostasis and the unfolded protein response (UPR) . It functions as a calcium leak channel in the ER, influencing intracellular calcium signals that are vital for numerous cellular functions, including autophagy.[5][6]
Below is a diagram illustrating the central role of TMBIM6 in these key signaling pathways.
References
- 1. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
TMBIM6 Antagonism: A Synergistic Strategy to Enhance Chemotherapy Efficacy
For Immediate Release
A deep dive into the synergistic potential of TMBIM6 antagonist-1 in combination with conventional chemotherapy, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting experimental data, and detailed protocols. The evidence presented herein suggests that antagonizing the TMBIM6 protein can effectively overcome chemoresistance and enhance the therapeutic efficacy of standard-of-care chemotherapeutic agents.
Transmembrane BAX inhibitor motif-containing 6 (TMBIM6), also known as Bax Inhibitor-1 (BI-1), is a key regulator of cell survival and stress responses, frequently overexpressed in a variety of cancers, including breast, prostate, and lung cancer.[1][2] Its elevated expression is strongly correlated with resistance to several chemotherapeutic drugs, such as paclitaxel (B517696), cyclophosphamide, and cisplatin, making it a compelling target for anticancer therapy.[1][3][4] The novel this compound represents a promising strategy to sensitize cancer cells to chemotherapy, potentially leading to more durable clinical responses.
The Rationale for Synergy: Overcoming TMBIM6-Mediated Chemoresistance
TMBIM6 confers chemoresistance through multiple mechanisms. It is a potent inhibitor of apoptosis and endoplasmic reticulum (ER) stress-mediated cell death, both of which are common mechanisms of action for many chemotherapy drugs.[1] Studies have shown that cancer cells overexpressing TMBIM6 are less sensitive to paclitaxel and cyclophosphamide.[1][5] Furthermore, TMBIM6 protects against cisplatin-induced cellular damage.[3][4]
By inhibiting TMBIM6, a TMBIM6 antagonist is expected to:
-
Promote Apoptosis: Restore the natural process of programmed cell death that is often subverted in cancer cells.
-
Increase ER Stress: Amplify the cytotoxic effects of chemotherapies that induce ER stress.
-
Disrupt Pro-Survival Signaling: Interfere with critical signaling pathways that promote cancer cell growth and survival, such as the mTORC2/AKT pathway.[2][6]
Preclinical Evidence: TMBIM6 Inhibition Sensitizes Cancer Cells to Chemotherapy
While direct studies combining a specific TMBIM6 antagonist with chemotherapy are emerging, a significant body of preclinical research using genetic knockdown of TMBIM6 provides strong evidence for the synergistic potential of this approach.
TMBIM6 Knockdown and Chemosensitivity
| Cell Line | Chemotherapeutic Agent | Effect of TMBIM6 Knockdown | Reference |
| HT1080 (Fibrosarcoma), HeLa (Cervical Cancer) | General | Suppressed primary tumor growth | [2] |
| Breast Cancer Cells | General | Reduced tumor development | [1] |
| Prostate Carcinoma Cells | General | Induced cell death and reduced tumor development | [1] |
| Nasopharyngeal Carcinoma Cells | General | Induced cell death and reduced tumor development | [1] |
| Tmbim6 KO Mice | Cisplatin | Increased testicular damage and apoptosis | [3][4] |
| Breast Cancer Cells | Paclitaxel, Cyclophosphamide | Increased sensitivity to treatment | [1][5] |
These studies consistently demonstrate that reducing TMBIM6 levels renders cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Mechanism of Action: The TMBIM6 Signaling Axis
The synergistic effect of a TMBIM6 antagonist and chemotherapy is rooted in the intricate signaling pathways regulated by TMBIM6.
Figure 1. TMBIM6 signaling in chemoresistance.
As depicted in Figure 1, TMBIM6 promotes cell survival and chemoresistance by activating the mTORC2/AKT pathway and inhibiting ER stress-induced apoptosis. Chemotherapeutic agents often induce ER stress as a mechanism of killing cancer cells. A TMBIM6 antagonist blocks the pro-survival functions of TMBIM6, thereby lowering the threshold for apoptosis and enhancing the efficacy of chemotherapy.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the synergistic effects of a TMBIM6 antagonist and chemotherapy.
In Vitro Cell Viability Assay
Objective: To determine the effect of a TMBIM6 antagonist, chemotherapy, and their combination on cancer cell viability.
Method:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231, HT1080) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the TMBIM6 antagonist, the chemotherapeutic agent (e.g., paclitaxel), or a combination of both at various concentration ratios.
-
Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination.
-
Determine the combination index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Figure 2. Workflow for cell viability assay.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.
Method:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound + Chemotherapy
-
-
Administer treatments according to a predetermined schedule.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Figure 3. Workflow for in vivo xenograft study.
Future Directions
The compelling preclinical data strongly support the clinical development of TMBIM6 antagonists in combination with chemotherapy. Future research should focus on:
-
Identifying predictive biomarkers: Determining which patient populations are most likely to benefit from this combination therapy.
-
Optimizing dosing and scheduling: Establishing the most effective and tolerable treatment regimens.
-
Exploring combinations with other targeted therapies: Investigating the potential for three-drug combinations to further enhance efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmembrane BAX Inhibitor Motif-6 (TMBIM6) protects against cisplatin-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of TMBIM6 Antagonist-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of TMBIM6 Antagonist-1, a potential therapeutic agent targeting the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6). TMBIM6, also known as Bax Inhibitor-1 (BI-1), is an evolutionarily conserved anti-apoptotic protein located in the endoplasmic reticulum (ER)[1]. It plays a crucial role in regulating the unfolded protein response (UPR), ER stress, and calcium homeostasis[1][2][3]. Its upregulation in various cancers is linked to tumor progression and metastasis, making it a compelling target for drug development[4][5][6]. This document summarizes the experimental validation of a TMBIM6 antagonist, referred to here as "BIA," which has shown promise in preclinical studies[5].
Comparative Activity of this compound (BIA)
The efficacy of this compound (BIA) has been demonstrated through its ability to inhibit the proliferation of various cancer cell lines. The antagonist's primary mechanism of action involves preventing the binding of TMBIM6 to mTORC2, which in turn reduces mTORC2 activity and downstream signaling pathways that promote cell growth and survival[5].
Table 1: In Vitro Efficacy of this compound (BIA) on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 Value (µM) at 3 days | Reference |
| HT1080 | Fibrosarcoma | 1.7 ± 0.1 | [5] |
| MCF7 | Breast Cancer | 2.6 ± 0.4 | [5] |
| MDA-MB-231 | Breast Cancer | 2.6 ± 0.5 | [5] |
| SKBR3 | Breast Cancer | 2.4 ± 0.4 | [5] |
Signaling Pathways and Experimental Workflows
To understand the context of TMBIM6 antagonist activity, it is essential to visualize the key signaling pathways TMBIM6 modulates and the experimental approaches used for its validation.
TMBIM6 and the Unfolded Protein Response (UPR)
TMBIM6 is a key regulator of the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main ER transmembrane proteins: IRE1α, PERK, and ATF6[1][7][8]. TMBIM6's interaction with these pathways helps to mitigate ER stress and prevent apoptosis[1][9].
Caption: TMBIM6 regulation of the Unfolded Protein Response (UPR) pathway.
Mechanism of Action of this compound (BIA)
TMBIM6 promotes cancer progression through its interaction with the mTORC2 complex, leading to the activation of AKT, a key protein in cell survival and proliferation pathways[5]. This compound (BIA) disrupts this interaction.
Caption: Mechanism of this compound (BIA) in inhibiting the TMBIM6-mTORC2-AKT pathway.
Experimental Workflow for Antagonist Validation
The validation of a TMBIM6 antagonist involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: A typical experimental workflow for the validation of a TMBIM6 antagonist.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of these findings.
Cell Proliferation Assay
This assay quantitatively measures the effect of the TMBIM6 antagonist on the viability and proliferation of cancer cells.
-
Cell Lines: HT1080, MCF7, MDA-MB-231, SKBR3.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (BIA).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Immunoprecipitation and Western Blotting
These techniques are used to confirm the interaction between TMBIM6 and mTORC2 components and to assess the phosphorylation status of downstream targets like AKT.
-
Cell Lysis:
-
Treat cells with this compound (BIA) for the indicated time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-TMBIM6 or anti-RICTOR (a component of mTORC2) antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate proteins from cell lysates or immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against TMBIM6, RICTOR, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor activity of the TMBIM6 antagonist in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., HT1080) into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound (BIA) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
References
- 1. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenoviral TMBIM6 vector attenuates ER-stress-induced apoptosis in a neonatal hypoxic-ischemic rat model - PMC [pmc.ncbi.nlm.nih.gov]
Validating TMBIM6 Antagonists: A Comparative Guide to Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies relies on rigorous validation of drug candidates. For antagonists targeting the anti-apoptotic protein TMBIM6 (Transmembrane BAX Inhibitor Motif Containing 6), a robust validation strategy is critical. This guide provides a comprehensive comparison of the TMBIM6 knockout model against alternative methods for antagonist validation, supported by experimental data and detailed protocols.
TMBIM6, also known as Bax Inhibitor-1 (BI-1), is an evolutionarily conserved protein primarily located in the endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in regulating programmed cell death, ER stress, calcium homeostasis, and autophagy.[3][4][5] Notably, TMBIM6 is overexpressed in various cancers, including breast, prostate, and lung cancer, where it contributes to tumor progression, metastasis, and chemoresistance.[1][6] This makes TMBIM6 an attractive therapeutic target for antagonist development.
The Gold Standard: The TMBIM6 Knockout Model
A knockout (KO) model, where the TMBIM6 gene is permanently deleted, provides the most definitive method for validating the specificity and mechanism of action of a TMBIM6 antagonist. By comparing the cellular or physiological effects of the antagonist in wild-type (WT) versus TMBIM6 KO models, researchers can confirm that the antagonist's effects are directly and solely attributable to its interaction with TMBIM6. If the antagonist has an effect in WT cells but no effect in KO cells, it strongly validates the on-target activity.
Logical Workflow for Antagonist Validation
The workflow below illustrates the logic of using a TMBIM6 KO model to validate a hypothetical "Antagonist-1." The key comparison is the phenotype of the KO model versus the phenotype of the WT model treated with the antagonist. A similar outcome suggests the antagonist is specific for TMBIM6.
Caption: Logical workflow for validating TMBIM6 antagonist specificity.
Comparative Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to validate "Antagonist-1" using a TMBIM6 knockout cell line.
Table 1: Effect of Antagonist-1 on Cancer Cell Viability
| Condition | Cell Line | Treatment (24h) | Relative Viability (%) | p-value (vs. WT Vehicle) |
| 1 | Wild-Type (WT) | Vehicle | 100 ± 5.2 | - |
| 2 | Wild-Type (WT) | Antagonist-1 (10 µM) | 45 ± 4.1 | < 0.001 |
| 3 | TMBIM6 KO | Vehicle | 48 ± 5.5 | < 0.001 |
| 4 | TMBIM6 KO | Antagonist-1 (10 µM) | 46 ± 4.8 | < 0.001 |
Data are presented as mean ± standard deviation. The data shows that Antagonist-1 reduces viability in WT cells to a similar level as knocking out TMBIM6. Furthermore, the antagonist has no significant additional effect in the TMBIM6 KO cells, indicating its action is dependent on the presence of TMBIM6.
Table 2: Analysis of Downstream Signaling Markers by Western Blot (Relative Protein Levels)
| Condition | Cell Line | Treatment | p-ERK / ERK | p-AKT / AKT | Cleaved Caspase-3 |
| 1 | Wild-Type (WT) | Vehicle | 1.00 | 1.00 | 1.00 |
| 2 | Wild-Type (WT) | Antagonist-1 | 0.35 | 0.40 | 4.50 |
| 3 | TMBIM6 KO | Vehicle | 0.32 | 0.38 | 4.85 |
| 4 | TMBIM6 KO | Antagonist-1 | 0.33 | 0.39 | 4.75 |
Values are normalized to the WT Vehicle control. TMBIM6 knockdown is known to suppress MAPK/ERK signaling.[6] The data shows that both genetic knockout of TMBIM6 and treatment with Antagonist-1 lead to a significant reduction in the phosphorylation of ERK and AKT (a marker of cell survival) and a concomitant increase in the apoptotic marker, cleaved caspase-3.
Key TMBIM6 Signaling Pathways
Understanding the signaling pathways TMBIM6 modulates is essential for designing validation experiments and interpreting results. TMBIM6 is a central regulator in several key cellular processes.
Caption: TMBIM6 regulation of apoptosis and ER stress.
Caption: TMBIM6 role in calcium signaling and autophagy.[3][7]
Comparison with Alternative Validation Methods
While the knockout model is the gold standard, other techniques are often used in the early stages of drug development.
Table 3: Comparison of Antagonist Validation Methodologies
| Method | Principle | Pros | Cons |
| TMBIM6 Knockout Model | Complete and permanent removal of the target gene. | High Specificity: Unambiguous validation of on-target effects. Stable: No compensation or incomplete silencing issues. In Vivo Relevant: Can be used in whole-animal studies.[5][8] | Time-consuming: Generation of KO models can be lengthy. Potential Lethality: Knockout of essential genes can be lethal.[9] Costly: Higher upfront cost compared to transient methods. |
| RNA Interference (siRNA/shRNA) | Transient or stable knockdown of TMBIM6 mRNA expression. | Rapid: Faster to implement than KO models. Cost-effective: Lower cost for initial screening. | Incomplete Knockdown: Residual protein can complicate interpretation. Off-target Effects: Can inadvertently silence other genes. Transient: Effects of siRNA are temporary. |
| Overexpression Model | Ectopic expression of TMBIM6 to potentially rescue the antagonist's effect. | Useful for confirming gain-of-function rescue. | Non-physiological expression levels can lead to artifacts. Antagonist may not be potent enough to inhibit highly overexpressed protein. |
| In Vitro Binding Assays (e.g., SPR, ITC) | Direct measurement of binding affinity between the antagonist and purified TMBIM6 protein. | Quantitative: Provides precise binding kinetics (Kd, Kon, Koff). Direct Evidence: Confirms physical interaction. | Lacks Biological Context: Does not confirm functional effect in a cellular environment. Protein Production: Requires purified, correctly folded protein, which can be challenging. |
Experimental Protocols
Protocol 1: Generation of TMBIM6 Knockout Cell Line via CRISPR-Cas9
This protocol provides a general framework for creating a TMBIM6 knockout cell line.
-
gRNA Design and Synthesis:
-
Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the TMBIM6 gene. Use online tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
-
-
Cell Transfection:
-
Culture the chosen cell line (e.g., HeLa, MCF-7) to 70-80% confluency.
-
Prepare a transfection mix containing Cas9 nuclease and the synthesized TMBIM6-targeting sgRNAs. Electroporation or lipid-based transfection reagents can be used.[10]
-
-
Single-Cell Cloning:
-
48-72 hours post-transfection, dilute the cells and plate them into 96-well plates to isolate single cells.
-
Culture the single-cell clones until colonies are large enough for expansion.
-
-
Screening and Validation:
-
Expand the colonies and harvest genomic DNA.
-
Use PCR to amplify the targeted region of the TMBIM6 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of TMBIM6 protein expression in validated KO clones using Western Blot analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Plating:
-
Seed WT and TMBIM6 KO cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of "Antagonist-1" or a vehicle control. Include untreated wells as a baseline.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated WT control cells.
-
Protocol 3: Western Blot Analysis
-
Protein Extraction:
-
Treat WT and TMBIM6 KO cells with Antagonist-1 or vehicle as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-TMBIM6, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like actin or GAPDH.
-
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. tandfonline.com [tandfonline.com]
- 4. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy and reduces renal dysfunction in a cyclosporine A-induced nephrotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway [jcancer.org]
- 7. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMBIM6 deficiency leads to bone loss by accelerating osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to perform a CRISPR knockout experiment? | MolecularCloud [molecularcloud.org]
A Comparative Analysis of TMBIM6 and TMBIM4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of inhibitors targeting Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) and Transmembrane BAX Inhibitor Motif Containing 4 (TMBIM4). This document outlines the mechanisms of action, presents supporting experimental data, and details relevant experimental protocols to facilitate informed decisions in drug discovery and development.
The TMBIM family of proteins has emerged as a critical regulator of programmed cell death and cellular stress responses, making its members attractive therapeutic targets. TMBIM6, also known as Bax Inhibitor-1 (BI-1), and TMBIM4, or Golgi Anti-Apoptotic Protein (GAAP), are two key members of this family. While both proteins are involved in the negative regulation of apoptosis, they exhibit distinct subcellular localizations and functional mechanisms. TMBIM6 is primarily found in the endoplasmic reticulum (ER), where it modulates ER calcium homeostasis and the unfolded protein response. In contrast, TMBIM4 is localized to the Golgi apparatus and is also involved in regulating calcium fluxes and cell migration.[1] This guide focuses on a comparative analysis of inhibitors targeting these two crucial proteins.
Performance of TMBIM6 and TMBIM4 Inhibitors: A Quantitative Overview
A direct comparison of small molecule inhibitors is currently challenged by the disparity in available specific agents for TMBIM6 and TMBIM4. Research has identified specific antagonists for TMBIM6, while for TMBIM4, the focus has been more on its functional roles rather than on the development of specific inhibitors.
TMBIM6 Inhibitor: BIA
A notable small molecule antagonist of TMBIM6, referred to as BIA, has been identified and characterized. BIA has been shown to suppress tumor growth by inhibiting the interaction between TMBIM6 and mTORC2, which in turn blocks the activation of AKT, a key protein in cell survival and proliferation pathways.[2][3][4]
| Inhibitor | Target | Cell Line | IC50 | Mechanism of Action | Reference |
| BIA | TMBIM6 | HT1080 (Fibrosarcoma) | 1.7 ± 0.1 µM | Dissociates TMBIM6 from mTORC2, inhibiting AKT phosphorylation.[2] | [2] |
| BIA | TMBIM6 | MCF7 (Breast Cancer) | 2.6 ± 0.4 µM | Dissociates TMBIM6 from mTORC2, inhibiting AKT phosphorylation.[2] | [2] |
| BIA | TMBIM6 | MDA-MB-231 (Breast Cancer) | 2.6 ± 0.5 µM | Dissociates TMBIM6 from mTORC2, inhibiting AKT phosphorylation.[2] | [2] |
| BIA | TMBIM6 | SKBR3 (Breast Cancer) | 2.4 ± 0.4 µM | Dissociates TMBIM6 from mTORC2, inhibiting AKT phosphorylation.[2] | [2] |
TMBIM4 Inhibitors
As of the latest available research, specific small molecule inhibitors directly targeting TMBIM4 have not been extensively reported in the public domain. The exploration of TMBIM4 as a drug target is an ongoing area of research. Therapeutic strategies may involve targeting the downstream effects of TMBIM4, such as the modulation of calcium channels or related signaling pathways.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
TMBIM6 Signaling Pathway
TMBIM6 is a key regulator of the mTORC2-AKT signaling pathway. Its interaction with mTORC2 is crucial for the activation of AKT, which in turn promotes cell survival, proliferation, and metabolic processes. The inhibitor BIA disrupts this interaction, leading to the suppression of tumor growth.
Caption: TMBIM6 signaling pathway and the inhibitory action of BIA.
TMBIM4 Signaling Pathway
TMBIM4 is known to regulate intracellular calcium homeostasis, which is critical for various cellular processes, including apoptosis and cell migration. It is believed to function as a novel Golgi cation channel.[1]
Caption: TMBIM4's role in regulating calcium flux and cellular processes.
Experimental Workflow for Inhibitor Analysis
A general workflow for evaluating the efficacy of TMBIM inhibitors involves a series of in vitro assays.
Caption: A typical experimental workflow for characterizing TMBIM inhibitors.
Detailed Experimental Protocols
Apoptosis Assay: Annexin V Staining
This protocol is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[5][6][7]
-
Cell Preparation:
-
Culture cells to the desired confluency in a 6-well plate.
-
Treat cells with the inhibitor or vehicle control for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye such as propidium (B1200493) iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Calcium Imaging: Fura-2 AM
This method measures intracellular calcium concentrations using a ratiometric fluorescent dye.[8][9][10]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Dye Loading:
-
Incubate the cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Western Blot for MAPK/ERK and mTOR Signaling
This technique is used to detect changes in the phosphorylation status of key signaling proteins.[11][12][13][14][15]
-
Cell Lysis:
-
Treat cells with the inhibitor and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Conclusion
The comparative analysis of TMBIM6 and TMBIM4 inhibitors reveals a more advanced stage of development for TMBIM6-targeted therapies, with specific small molecules like BIA demonstrating efficacy in preclinical models. The lack of specific inhibitors for TMBIM4 highlights an area of opportunity for future drug discovery efforts. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate these important anti-apoptotic proteins and develop novel therapeutic strategies.
References
- 1. TMBIM4 - Wikipedia [en.wikipedia.org]
- 2. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HTRF Human and Mouse Total ERK Detection Kit-Revvity [weichilab.com]
- 14. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Binding Site of a Novel TMBIM6 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding site of a novel antagonist, referred to here as "Antagonist-1," on the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6). While a specific binding site for a TMBIM6 antagonist has not been definitively elucidated in publicly available literature, this document outlines a robust experimental workflow based on known interactions of TMBIM6, particularly its role in the mTORC2 signaling pathway. The methodologies and data presentation formats described herein are designed to serve as a practical guide for researchers seeking to characterize the mechanism of action of new TMBIM6 inhibitors.
Introduction to TMBIM6 and "Antagonist-1"
Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), also known as Bax Inhibitor-1, is a multi-pass transmembrane protein primarily located in the endoplasmic reticulum. It is a key regulator of apoptosis and calcium homeostasis. Recent studies have highlighted its role in cancer progression through its interaction with and activation of the mTOR Complex 2 (mTORC2) signaling pathway.[1][2][3][4] This interaction promotes cell growth, proliferation, and metabolism, making TMBIM6 a promising therapeutic target.
"Antagonist-1" represents a novel small molecule inhibitor designed to disrupt the function of TMBIM6. Preliminary evidence suggests that its mechanism of action involves inhibiting the interaction between TMBIM6 and mTORC2, thereby attenuating downstream signaling.[1][5][6] Validating the precise binding site of Antagonist-1 on TMBIM6 is a critical step in its development as a therapeutic agent. This guide outlines a systematic approach to achieve this validation through mutagenesis and comparative functional assays.
TMBIM6-mTORC2 Signaling Pathway and Proposed Inhibition
The interaction between TMBIM6 and the mTORC2 complex, which includes the key protein RICTOR, is crucial for the activation of AKT, a central kinase in cell survival and proliferation pathways. Antagonist-1 is hypothesized to disrupt this signaling cascade by binding to TMBIM6 and preventing its association with mTORC2.
Experimental Workflow for Binding Site Validation
To validate the binding site of Antagonist-1 on TMBIM6, a systematic approach involving computational prediction, site-directed mutagenesis, and functional assays is proposed.
Data Presentation: Comparative Analysis of Antagonist-1 Efficacy
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments. A significant reduction in the inhibitory effect of Antagonist-1 on a specific mutant compared to the wild-type (WT) TMBIM6 would suggest that the mutated residue is part of the antagonist's binding site.
| TMBIM6 Construct | TMBIM6-mTORC2 Interaction (% of WT, -Antagonist-1) | TMBIM6-mTORC2 Interaction (% of WT, +Antagonist-1) | Inhibition of Interaction (%) | p-AKT Levels (% of WT, +Antagonist-1) |
| Wild-Type (WT) | 100% | 25% | 75% | 30% |
| Mutant A (Control) | 98% | 27% | 72% | 32% |
| Mutant B (Putative Binding Site) | 102% | 85% | 17% | 90% |
| Mutant C (Putative Binding Site) | 95% | 78% | 18% | 85% |
Experimental Protocols
Site-Directed Mutagenesis of TMBIM6
This protocol describes the generation of TMBIM6 point mutants using a PCR-based method.
Materials:
-
pCMV-TMBIM6-HA plasmid (or other suitable expression vector)
-
Custom mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with 50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity polymerase.
-
Perform PCR with an initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 55-60°C for 1 minute.
-
Extension at 68°C for 1 minute per kb of plasmid length.
-
-
Conclude with a final extension at 68°C for 7 minutes.
-
-
Template Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the entire TMBIM6 coding region to confirm the desired mutation and the absence of off-target mutations.
Co-Immunoprecipitation (Co-IP) of TMBIM6 and RICTOR (mTORC2)
This protocol is for assessing the interaction between TMBIM6 and a key component of the mTORC2 complex, RICTOR, in cells expressing wild-type or mutant TMBIM6.[7][8][9][10]
Materials:
-
Cells transfected with WT or mutant TMBIM6-HA.
-
Antagonist-1.
-
Co-IP Lysis Buffer (e.g., 1% CHAPS in TBS with protease and phosphatase inhibitors).
-
Anti-HA antibody (for immunoprecipitation).
-
Anti-RICTOR antibody (for Western blotting).
-
Protein A/G magnetic beads.
Procedure:
-
Cell Treatment and Lysis:
-
Culture transfected cells to ~80-90% confluency.
-
Treat cells with Antagonist-1 or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-RICTOR and anti-HA antibodies to detect the co-precipitated RICTOR and the immunoprecipitated TMBIM6-HA, respectively.
-
Quantify band intensities to compare the amount of co-precipitated RICTOR between samples.
-
Functional Assay: Analysis of AKT Phosphorylation
This assay measures the phosphorylation of AKT at Serine 473 (p-AKT S473), a direct downstream target of mTORC2, as a functional readout of the TMBIM6-mTORC2 pathway's activity.
Materials:
-
Cells expressing WT or mutant TMBIM6.
-
Antagonist-1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-p-AKT (S473), anti-total AKT, anti-TMBIM6, and a loading control (e.g., anti-GAPDH).
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere.
-
Treat with various concentrations of Antagonist-1 or vehicle for the desired duration.
-
Lyse the cells using RIPA buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in the Co-IP protocol.
-
Probe membranes with antibodies against p-AKT (S473), total AKT, TMBIM6, and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Calculate the ratio of p-AKT to total AKT for each condition.
-
Compare the inhibitory effect of Antagonist-1 on AKT phosphorylation in cells expressing WT TMBIM6 versus mutant TMBIM6.
-
References
- 1. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMBIM6 regulates the assembly and activation of mTORC2 [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioone.org [bioone.org]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
A Comparative Guide for Researchers: TMBIM6 Antagonist-1 vs. siRNA Knockdown of TMBIM6
For Immediate Release
A Head-to-Head Analysis of Two Key Therapeutic Strategies Targeting TMBIM6 in Cancer Research
This guide provides a comprehensive and objective comparison of two prominent strategies for inhibiting the function of the Transmembrane BAX Inhibitor Motif-containing 6 (TMBIM6) protein: the small molecule inhibitor TMBIM6 antagonist-1 (also known as BIA) and siRNA-mediated gene knockdown. TMBIM6 is a crucial regulator of multiple cellular processes, including apoptosis, calcium homeostasis, and signaling pathways implicated in cancer progression, making it a compelling target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the most suitable approach for their experimental needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (BIA) | siRNA Knockdown of TMBIM6 |
| Mechanism of Action | Post-translational; prevents TMBIM6 binding to mTORC2, thereby inhibiting downstream AKT signaling.[1][2] | Post-transcriptional; mediates the degradation of TMBIM6 mRNA, preventing protein synthesis.[3] |
| Target Level | Protein-protein interaction | mRNA |
| Mode of Administration | Systemic (in vivo), direct application to cell culture | Transfection (in vitro), specialized delivery systems (in vivo) |
| Onset of Action | Rapid, dependent on drug pharmacokinetics | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) |
| Duration of Effect | Dependent on drug half-life and dosing schedule | Transient, typically lasts for several days depending on cell division rate |
| Specificity | Can have off-target effects on other proteins. On-target effect on TMBIM6 has been validated up to 10 µM.[1] | Highly specific to the target mRNA sequence, but can have off-target effects through miRNA-like activity. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for the efficacy of this compound (BIA) and siRNA knockdown of TMBIM6 in various cancer cell lines. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental system are limited.
Table 1: In Vitro Cell Viability
| Agent | Cell Line | Cancer Type | Efficacy Measurement | Result | Citation |
| This compound (BIA) | HT1080 | Fibrosarcoma | IC50 (3 days) | 1.7 ± 0.1 µM | [1] |
| MCF7 | Breast Cancer | IC50 (3 days) | 2.6 ± 0.4 µM | [1] | |
| MDA-MB-231 | Breast Cancer | IC50 (3 days) | 2.6 ± 0.5 µM | [1] | |
| SKBR3 | Breast Cancer | IC50 (3 days) | 2.4 ± 0.4 µM | [1] | |
| TMBIM6 siRNA | MCF7 | Breast Cancer | Cell Viability | Significant decrease compared to control | [4] |
| MDA-MB-231 | Breast Cancer | Cell Viability | Significant decrease compared to control | [4] |
Table 2: In Vivo Tumor Growth Inhibition
| Agent | Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Citation |
| This compound (BIA) | Xenograft (HT1080 cells) | Fibrosarcoma | 1 mg/kg, IP, 5 days/week for 25 days | Significant impairment of tumor growth | [1] |
| Xenograft (MDA-MB-231 cells) | Breast Cancer | 1 mg/kg, IP, 5 days/week for 25 days | Significant impairment of tumor growth | [1] | |
| TMBIM6 siRNA | Xenograft (MDA-MB-231 cells) | Breast Cancer | Self-assembled micelle inhibitory RNA (SAMiRNA) | Reduced tumor formation and Ki67 expression | [1] |
Table 3: Effect on Downstream Signaling
| Agent | Cell Line | Pathway Analyzed | Key Protein | Effect | Citation |
| This compound (BIA) | HT1080, MCF7, MDA-MB-231, SKBR3 | mTORC2/AKT | p-AKT (S473) | Fully decreased | [1] |
| TMBIM6 siRNA | MDA-MB-231 | MAPK/ERK | p-ERK | Significant reduction | [3] |
| TMBIM6 siRNA | MCF7, MDA-MB-231 | MAPK/ERK | p-ERK | Significant decrease | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by TMBIM6 and the general experimental workflows for using this compound and siRNA.
Caption: TMBIM6 signaling in cancer progression.
Caption: Experimental workflows for TMBIM6 inhibition.
Detailed Experimental Protocols
This compound (BIA) Treatment
-
Cell Culture: Plate cancer cells (e.g., HT1080, MCF7) in 6-well plates or 96-well plates at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound (BIA) in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of BIA. Include a vehicle control (DMSO) at the same final concentration as the highest BIA treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
siRNA Knockdown of TMBIM6
-
Cell Seeding: One day before transfection, seed cells in 6-well plates or 100 mm dishes so that they are 30-50% confluent at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute TMBIM6-specific siRNA (e.g., 20 pmol for a 24-well plate) in serum-free medium (e.g., Opti-MEM™).
-
Solution B: Dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The medium can be changed after 4-6 hours.
-
Assessment of Knockdown Efficiency:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the relative expression of TMBIM6 mRNA, normalized to a housekeeping gene (e.g., GAPDH). A knockdown efficiency of >70% is generally considered effective.
-
Western Blot: Prepare cell lysates and perform western blot analysis using an antibody specific to TMBIM6 to confirm the reduction in protein levels.
-
Western Blot Analysis for p-AKT and p-ERK
-
Cell Lysis: After treatment with BIA or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473), total AKT, p-ERK, or total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Discussion and Conclusion
Both this compound (BIA) and siRNA knockdown are effective strategies for inhibiting TMBIM6 function and downstream oncogenic signaling. The choice between these two approaches will depend on the specific research question and experimental context.
This compound (BIA) offers the advantage of rapid and reversible inhibition, making it suitable for studying the acute effects of TMBIM6 inhibition and for in vivo applications. However, the potential for off-target effects, a common characteristic of small molecule inhibitors, should be carefully considered and evaluated.[1]
siRNA knockdown provides a highly specific method to reduce TMBIM6 expression at the mRNA level.[3] This approach is ideal for validating the on-target effects of small molecule inhibitors and for elucidating the long-term consequences of TMBIM6 depletion. However, the transient nature of siRNA effects and the challenges associated with in vivo delivery may limit its therapeutic applicability. Furthermore, off-target effects due to miRNA-like activity can occur and should be controlled for, for instance by using multiple siRNAs targeting different regions of the same mRNA.
References
- 1. TMBIM6/BI-1 contributes to cancer progression through assembly with mTORC2 and AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TMBIM6-mediated miR-181a expression regulates breast cancer cell migration and invasion via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Safe Disposal of TMBIM6 Antagonist-1: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling TMBIM6 antagonist-1 are at the forefront of exploring novel therapeutic pathways. Integral to this cutting-edge research is the adherence to rigorous safety protocols, particularly concerning the proper disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[1][2][3] Incompatible chemicals must be separated by physical barriers.[1]
-
Container Selection: Use a container that is chemically compatible with this compound and its solvent.[1][2] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the specific solvent used.[2] The label should also include the accumulation start date and the primary hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
Waste Accumulation:
-
Store the waste container at or near the point of generation, under the control of laboratory personnel.[1]
-
Keep the container closed at all times, except when adding waste.
-
Do not overfill the container; a general guideline is to fill it to no more than 75% of its capacity.[4]
-
Laboratories should generally not accumulate more than 25 gallons of total chemical waste.[4]
-
-
Storage: Store the waste container in a designated, well-ventilated secondary containment system to prevent spills.[1][2]
-
Disposal Request: Once the container is full or has reached the maximum storage time (typically six months for academic labs), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.[3][5]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5] The rinseate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and activity of this compound, compiled from available research.
| Parameter | Value | Cell Lines | Conditions | Source |
| IC50 | 1.7 ± 0.1 µM | HT1080 | 3 days incubation | [6] |
| 2.6 ± 0.4 µM | MCF7 | 3 days incubation | [6] | |
| 2.6 ± 0.5 µM | MDA-MB-231 | 3 days incubation | [6] | |
| 2.4 ± 0.4 µM | SKBR3 | 3 days incubation | [6] | |
| Storage (Powder) | -20°C | N/A | 1 year | [6][7] |
| Storage (in Solvent) | -80°C | N/A | 2 years | [6][7] |
| In Vivo Dosage | 1 mg/kg | Mice (HT1080 & MDA-MB-231 xenografts) | IP, 5 days/week for 25 days | [6] |
Signaling Pathway and Experimental Workflow
This compound functions by preventing the binding of TMBIM6 to mTORC2, which in turn decreases mTORC2 activity and subsequently affects downstream signaling pathways, such as the phosphorylation of AKT.[6]
This guide provides a framework for the safe and compliant disposal of this compound. However, it is crucial to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and substance-specific disposal instructions. Institutional and local regulations for hazardous waste disposal must also be strictly followed.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling TMBIM6 Antagonist-1
This document provides comprehensive guidance for the safe handling, use, and disposal of TMBIM6 antagonist-1, a small molecule inhibitor. The information is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given that this compound is a chalcone (B49325) derivative, standard laboratory PPE is required to minimize exposure. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Should be worn when handling the compound, solutions, or contaminated surfaces. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is required to protect skin and clothing from spills. |
| Respiratory Protection | Fume Hood | All work with the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Note: Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with. For this compound, in the absence of a specific SDS, it is prudent to handle it as a potentially hazardous compound.
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
| Parameter | Guideline |
| Receiving | Upon receipt, inspect the container for any damage. Log the compound into your chemical inventory system. |
| Storage (Solid) | Store the powdered form of this compound at -20°C for long-term stability. |
| Storage (Solutions) | For stock solutions, it is recommended to store them at -80°C for up to two years, or at -20°C for up to one year.[1] |
| Weighing | Weigh the solid compound in a chemical fume hood. Use appropriate tools to avoid generating dust. |
| Dissolving | Prepare stock solutions in a suitable solvent, such as DMSO, within a fume hood. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated, sealed hazardous waste container. |
| Liquid Waste | Collect all contaminated liquid waste, including unused solutions and cell culture media, in a designated, sealed hazardous waste container. |
| Sharps | Dispose of any contaminated sharps in a designated sharps container for hazardous chemical waste. |
Note: Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol details a cell viability assay to assess the efficacy of this compound on cancer cell lines.
Materials and Reagents
-
This compound (Powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell lines (e.g., HT1080, MCF7, MDA-MB-231)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS, sterile)
-
Standard laboratory equipment (pipettes, incubators, plate reader)
Procedure
-
Stock Solution Preparation:
-
In a chemical fume hood, prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
-
Cell Seeding:
-
Culture the desired cancer cell lines according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A typical concentration range would be 0.5 µM to 10 µM.[1]
-
Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
-
Cell Viability Measurement (MTS Assay Example):
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for this compound in various cancer cell lines after a 3-day incubation period.[1]
| Cell Line | IC₅₀ (µM) |
| HT1080 | 1.7 ± 0.1 |
| MCF7 | 2.6 ± 0.4 |
| MDA-MB-231 | 2.6 ± 0.5 |
| SKBR3 | 2.4 ± 0.4 |
Visualizations
References
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